Benzo[d]oxazole-5-carboxylic acid
描述
Structure
3D Structure
属性
IUPAC Name |
1,3-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBOXEGAWJHKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597314 | |
| Record name | 1,3-Benzoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15112-41-1 | |
| Record name | 1,3-Benzoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzo[d]oxazole-5-carboxylic acid from ortho-Aminophenols
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of Benzo[d]oxazole-5-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the primary synthetic pathway, including a detailed experimental protocol for the synthesis of the crucial precursor, 3-amino-4-hydroxybenzoic acid, and its subsequent cyclization. Quantitative data, including spectroscopic analysis, is presented in a structured format. Furthermore, this guide includes visualizations of the chemical synthesis workflow and the reaction mechanism to facilitate a deeper understanding of the process.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in drug discovery and development due to their wide range of pharmacological activities. The rigid, bicyclic structure of the benzoxazole core serves as a valuable scaffold for the design of novel therapeutic agents. This compound, in particular, is a valuable building block, with the carboxylic acid moiety providing a convenient handle for further chemical modifications and the generation of diverse compound libraries.
The most common and direct route for the synthesis of the benzoxazole scaffold involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative, followed by an intramolecular cyclization and dehydration to form the fused ring system. This guide will focus on the synthesis of this compound, which logically starts from 3-amino-4-hydroxybenzoic acid.
Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 3-amino-4-hydroxybenzoic acid, from a commercially available starting material. This is followed by the cyclization of this intermediate to yield the final product.
Experimental Protocols
Synthesis of 3-amino-4-hydroxybenzoic acid
This protocol outlines the reduction of 4-hydroxy-3-nitrobenzoic acid to produce 3-amino-4-hydroxybenzoic acid.[1]
Materials:
-
4-hydroxy-3-nitrobenzoic acid
-
Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (2 N)
-
Distilled water
-
Methanol
-
Dichloromethane
Procedure:
-
To a reaction vessel, add tin(II) chloride (1.09 mmol) and 12 N hydrochloric acid (1.5 mL) at 0 °C.
-
Slowly add 4-hydroxy-3-nitrobenzoic acid (0.55 mmol) to the mixture.
-
Heat the reaction mixture to reflux for 1 hour.
-
After the reaction is complete, add water to the mixture and adjust the pH to 1 with a 2 N sodium hydroxide solution.
-
Collect the precipitate by filtration and wash it with distilled water.
-
The filtrate is concentrated under vacuum, and methanol is added to the residue.
-
The formed precipitate is filtered, and the filtrate is again concentrated under vacuum.
-
The resulting residue is purified by silica gel column chromatography using a mixture of dichloromethane and methanol (5:1) as the eluent to yield 3-amino-4-hydroxybenzoic acid.
Synthesis of this compound
This protocol describes the cyclization of 3-amino-4-hydroxybenzoic acid using formic acid to yield the final product. This is an adaptation of general procedures for benzoxazole synthesis.
Materials:
-
3-amino-4-hydroxybenzoic acid
-
Formic acid
-
Polyphosphoric acid (PPA) (optional, as a catalyst and solvent)
Procedure:
-
Combine equimolar amounts of 3-amino-4-hydroxybenzoic acid and formic acid in a reaction vessel. Optionally, polyphosphoric acid can be used as a solvent and catalyst.
-
Stir the mixture at an elevated temperature (e.g., 100-150 °C) for several hours to facilitate the condensation and cyclization reaction.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the hot reaction mixture into ice water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Reaction Mechanism
The formation of the benzoxazole ring from 3-amino-4-hydroxybenzoic acid and formic acid proceeds through a two-step mechanism: initial acylation of the amino group followed by intramolecular cyclization and dehydration.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| CAS Number | 15112-41-1 |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (400 MHz, DMSO-d₆)[2] | δ (ppm): 8.45 (s, 1H), 8.20 (s, 1H), 7.95 (d, 1H), 7.70 (d, 1H) |
| ¹³C NMR (Expected)[3] | δ (ppm): 165-185 (C=O), 110-160 (Aromatic C) |
| IR Spectroscopy (Expected)[4][5][6] | cm⁻¹: ~2500-3300 (broad, O-H of carboxylic acid), ~1680-1710 (C=O of carboxylic acid), ~1500-1600 (C=N of oxazole ring) |
| Mass Spectrometry (ESI-MS)[4] | Expected [M+H]⁺ at m/z 164.03 |
Note: The acidic proton of the carboxyl group in ¹H NMR is often a broad singlet in the downfield region (δ 10-13 ppm) and may be difficult to observe.[3]
Conclusion
This technical guide has detailed a reliable synthetic route for this compound from ortho-aminophenols, specifically 3-amino-4-hydroxybenzoic acid. The provided experimental protocols, along with the summarized quantitative and spectroscopic data, offer a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold. The visualized workflow and reaction mechanism further clarify the synthetic process. This information is intended to support the efficient synthesis and further derivatization of this compound for various applications in medicinal chemistry and materials science.
References
- 1. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 1,3-BENZOXAZOLE-5-CARBOXYLIC ACID(15112-41-1) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Physicochemical Properties of Benzo[d]oxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzo[d]oxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its key chemical and physical characteristics, provides established experimental protocols for their determination, and presents a relevant biological pathway associated with the broader benzoxazole scaffold. All quantitative data are summarized for clarity, and experimental workflows are visualized to facilitate understanding and replication.
Core Compound Identification
This compound is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a carboxylic acid functional group substituted at the 5-position.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 1,3-Benzoxazole-5-carboxylic acid |
| CAS Number | 15112-41-1[1][2] |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| InChI Key | WJBOXEGAWJHKIM-UHFFFAOYSA-N |
| Canonical SMILES | O=C(O)c1ccc2ocnc2c1 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting the compound's behavior in various biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
| Property | Value | Source |
| Melting Point | 241-242 °C | [2] |
| Boiling Point | 350.1 ± 15.0 °C | Predicted[2] |
| pKa | 3.50 ± 0.30 | Predicted[2] |
| LogP | Not Experimentally Determined | - |
| Aqueous Solubility | Not Experimentally Determined | - |
| Appearance | Solid |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
Determination of Octanol-Water Partition Coefficient (LogP)
The Shake-Flask method is the gold standard for experimentally determining the LogP value of a compound.[3][4]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is then measured to calculate the partition coefficient (P), which is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Materials:
-
This compound
-
n-Octanol (HPLC grade)
-
Purified Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for quantification
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or buffer) in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the layers to separate completely.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a glass vial, add a known volume of the pre-saturated n-octanol and a known volume of the stock solution of the compound in the pre-saturated aqueous phase.
-
Equilibration: Cap the vial tightly and shake it for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]. The LogP is then calculated as log₁₀(P).
Experimental Workflow for LogP Determination
Caption: Workflow for LogP determination via the shake-flask method.
Determination of Aqueous Solubility
The Shake-Flask method is also a reliable technique for determining the thermodynamic solubility of a compound in an aqueous medium.[5][6]
Principle: An excess amount of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.
Materials:
-
This compound (solid)
-
Purified Water or buffer of desired pH
-
Glass flasks or vials with stoppers
-
Thermostatically controlled shaker bath
-
Syringe filters (e.g., 0.22 µm)
-
UV-Vis Spectrophotometer or HPLC system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the aqueous medium. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Stopper the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle.
-
Filtration: Filter an aliquot of the supernatant through a syringe filter to remove any undissolved solid particles.
-
Quantification: Dilute the filtered saturated solution as necessary and determine the concentration of the dissolved compound using a validated analytical method (UV-Vis or HPLC).
-
Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Experimental Workflow for Aqueous Solubility Determination
Caption: Workflow for aqueous solubility determination.
Biological Context: A Representative Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, the benzoxazole scaffold is known to exhibit a wide range of biological activities. For instance, certain benzoxazole derivatives have been shown to inhibit T lymphocyte proliferation by targeting the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, specifically the JAK3/STAT5 signaling cascade.[7] This pathway is crucial for cytokine signaling that governs lymphocyte proliferation and differentiation.
Inhibition of the JAK3/STAT5 Signaling Pathway by a Benzoxazole Derivative
Caption: Inhibition of T-cell proliferation via the JAK3/STAT5 pathway.
Conclusion
References
- 1. 15112-41-1|this compound|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
Spectroscopic Analysis of Benzo[d]oxazole-5-carboxylic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Benzo[d]oxazole-5-carboxylic acid (CAS No. 15112-41-1), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics.
Introduction
This compound is a member of the benzoxazole class of molecules, which are recognized for their diverse pharmacological activities. A thorough understanding of the spectroscopic properties of this compound is essential for its identification, characterization, and the development of new derivatives. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules. The spectra of this compound are characterized by signals from the aromatic protons and carbons of the benzoxazole core, as well as the carboxylic acid group.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.0 | br s | -COOH |
| ~8.6 | s | H-2 |
| ~8.3 | d | H-4 |
| ~8.0 | dd | H-6 |
| ~7.8 | d | H-7 |
Solvent: DMSO-d₆, 400 MHz. Data is estimated from the spectrum available from ChemicalBook.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Benzo[d]oxazole Core [1]
| Carbon Atom | Chemical Shift (δ, ppm) Range |
| C-2 | 150 - 165 |
| C-3a | 130 - 142 |
| C-4 | 110 - 125 |
| C-5 | 120 - 130 |
| C-6 | 120 - 130 |
| C-7 | 110 - 120 |
| C-7a | 140 - 152 |
| -COOH | 165 - 185 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the aromatic benzoxazole system.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600 - 1450 | Medium-Strong | C=C stretch (Aromatic) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| 1250 - 1000 | Medium | C-O stretch (Oxazole) |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 163 | [M]⁺ (Molecular Ion) |
| 145 | [M - H₂O]⁺ |
| 118 | [M - COOH]⁺ |
| 90 | Fragmentation of the benzoxazole ring |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is performed.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
FT-IR Spectroscopy (Thin Solid Film Method)[2]
-
A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[2]
-
A drop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr).[2]
-
The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[2]
-
The salt plate is placed in the sample holder of the FT-IR spectrometer.
-
A background spectrum of the clean, empty salt plate is recorded.
-
The spectrum of the sample is then recorded.
Electron Ionization Mass Spectrometry (EI-MS)
-
A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The sample is vaporized by heating under high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel organic compound.
References
An In-depth Technical Guide on the Physicochemical and Structural Characteristics of Benzo[d]oxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzo[d]oxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), indicates that the experimental crystal structure of this compound has not yet been determined or deposited. In the absence of experimental single-crystal X-ray diffraction data, this guide furnishes a detailed account of the compound's physicochemical properties, a robust synthesis protocol, and a standardized methodology for its crystallographic analysis. Furthermore, this document presents data from computational studies that have investigated the molecule's optimized geometry and electronic properties through Density Functional Theory (DFT) calculations, offering valuable theoretical insights into its structural characteristics.
Core Compound Identification and Physicochemical Properties
This compound is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a carboxylic acid group substituted at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 15112-41-1 |
| Molecular Formula | C₈H₅NO₃ |
| Molecular Weight | 163.13 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 241-242 °C |
| Boiling Point (Predicted) | 350.1 ± 15.0 °C |
| pKa (Predicted) | 3.50 ± 0.30 |
| InChI Key | WJBOXEGAWJHKIM-UHFFFAOYSA-N |
| SMILES | O=C(O)c1ccc2ocnc2c1 |
Synthesis Protocol
The synthesis of this compound can be achieved through the condensation of a substituted aminophenol with a carboxylic acid derivative. A general and adaptable methodology is outlined below.
General Synthesis Workflow
Detailed Experimental Protocol
This protocol is adapted from established synthesis strategies for benzoxazole derivatives.
-
Materials:
-
3-amino-4-hydroxybenzoic acid
-
Trimethyl orthoformate
-
Argon (or other inert gas)
-
Hexane
-
-
Procedure:
-
In a reaction vessel, combine 3-amino-4-hydroxybenzoic acid with an excess of trimethyl orthoformate.
-
Purge the vessel with an inert gas, such as argon, to establish an inert atmosphere.
-
Heat the reaction mixture to 65°C and maintain this temperature for approximately 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the resulting mixture and wash the collected solids with hexane.
-
The filtrate is then concentrated under reduced pressure to yield the solid product, this compound.
-
Prospective Crystal Structure Determination
For researchers aiming to elucidate the experimental crystal structure, the following standard methodology for single-crystal X-ray diffraction is recommended.
Workflow for Crystal Structure Determination
Detailed Experimental Protocols
-
Crystal Growth: High-quality single crystals are paramount. This is typically the most challenging step.
-
Method: Slow evaporation of a saturated solution is a common starting point. Solvents to consider include ethanol, methanol, acetone, or mixtures thereof. Vapor diffusion, where a precipitant solvent slowly diffuses into the compound's solution, is another effective technique.
-
Procedure: Dissolve the synthesized this compound in a suitable solvent or solvent system until saturation. For slow evaporation, loosely cap the container and leave it in a vibration-free environment. For vapor diffusion, place the solution in an open vial inside a larger sealed container with a more volatile precipitant solvent.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed, clear crystal with sharp edges, typically in the size range of 0.1-0.3 mm.
-
Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
-
X-ray Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles.
-
The diffracted X-rays are recorded by a detector, capturing the positions and intensities of thousands of reflections.
-
-
Data Processing and Structure Solution:
-
The collected diffraction data are processed to integrate the intensities of the reflections and apply corrections for experimental factors.
-
The resulting data are used to solve the phase problem and obtain an initial electron density map of the crystal's unit cell, often using direct methods.
-
-
Structure Refinement:
-
An initial molecular model is built into the electron density map.
-
The atomic positions, displacement parameters, and other structural parameters are refined against the experimental data using least-squares methods to achieve the best possible fit.
-
Computational Structural Analysis
In the absence of experimental data, computational methods provide valuable insights into the molecular structure. A study utilizing Density Functional Theory (DFT) has been conducted on this compound to determine its optimized geometry and electronic properties.[1][2]
DFT Calculation Parameters
The electronic properties of the this compound molecule were calculated at the DFT/B3LYP/6-311++G(d,p) level of theory.[1] This level of theory provides a good balance between computational cost and accuracy for organic molecules.
Predicted Molecular Geometry
The DFT calculations yield an optimized, low-energy conformation of the molecule. Key predicted structural features would include:
-
The planarity of the fused benzoxazole ring system.
-
The relative orientation of the carboxylic acid group with respect to the ring.
-
Predicted bond lengths and angles, which can serve as a benchmark for future experimental determination.
Table 2: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value/Observation | Significance |
| Frontier Molecular Orbitals (FMO) | Analysis of HOMO and LUMO energy levels. | Indicates the molecule's electronic transition properties and chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Reveals regions of positive and negative potential, indicating sites for nucleophilic and electrophilic attack, respectively. |
| Charge Analyses (NBO, Hirshfeld) | Distributes the total charge among the atoms. | Provides insight into the polarity of bonds and the reactivity of different atomic sites. |
Conclusion
While the definitive solid-state structure of this compound, as determined by single-crystal X-ray diffraction, remains to be elucidated, this guide provides a comprehensive foundation for researchers. The detailed synthesis protocol and the standardized methodology for crystallographic analysis offer a practical pathway for obtaining this critical data. Furthermore, the inclusion of computational results from DFT studies presents a theoretically optimized structure and a detailed analysis of the molecule's electronic properties, which are invaluable for guiding future research in drug design and materials science.
References
The Diverse Biological Activities of Benzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Benzoxazole and its derivatives represent a cornerstone in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1] This is largely due to their structural similarity to naturally occurring nucleic acid bases, which allows for favorable interactions with biological macromolecules. These synthetic compounds have demonstrated significant therapeutic potential, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. This technical guide provides a comprehensive overview of the principal biological activities of benzoxazole derivatives, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows. The objective is to equip researchers, scientists, and drug development professionals with a thorough resource to foster continued investigation and development of benzoxazole-based therapeutic agents.
Benzoxazole is an aromatic organic compound characterized by a benzene ring fused to an oxazole ring, with the molecular formula C₇H₅NO. This fundamental structure, the benzoxazole nucleus, serves as a versatile scaffold for the synthesis of novel compounds with significant therapeutic promise.
Anticancer Activity
Benzoxazole derivatives have emerged as a significant class of compounds with potent anticancer activity against various human cancer cell lines.[2][3][4][5][6][7][8] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for tumor growth and survival, as well as the induction of programmed cell death (apoptosis).
One of the primary mechanisms of action for several anticancer benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[7] VEGF-R2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients to growing tumors. By blocking the ATP-binding site of the VEGFR-2 kinase, these compounds effectively inhibit its activation and downstream signaling cascades, thereby impeding tumor neovascularization.[7]
Furthermore, many benzoxazole derivatives have been shown to induce apoptosis in cancer cells. For instance, some derivatives can trigger cell cycle arrest and significantly increase the rate of apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).[7] This is often achieved by modulating the expression of key apoptosis-regulating proteins.[8]
Below is a table summarizing the in vitro anticancer activity of selected benzoxazole derivatives, represented by their half-maximal inhibitory concentration (IC50) values.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12l | HepG2 (Liver) | 10.50 | [7] |
| MCF-7 (Breast) | 15.21 | [7] | |
| BB | MCF-7 (Breast) | 0.022 | |
| MDA-MB (Breast) | 0.028 | ||
| Compound 3c | MCF-7 (Breast) | 0.004 | [3] |
| Compound 3b | MCF-7 (Breast) | 0.012 | [3] |
| Compound 3e | Hep-G2 (Liver) | 17.9 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][8][9][10][11]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug like ellipticine).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
Benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][2][12][13][14][15][16] The antimicrobial efficacy is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[16][17][18][19][20]
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[20] By inhibiting this enzyme, benzoxazole derivatives effectively halt bacterial proliferation.[16][20]
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzoxazole derivatives against a range of microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ (µM) | [2] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ (µM) | [2] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ (µM) | [2] |
| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ (µM) | [2] |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ (µM) | [2] |
| Compound B7 | P. aeruginosa isolate | 16 | [1] |
| Compound B11 | P. aeruginosa isolate | 16 | [1] |
| Compound (1) | S. lutea | <0.039 | [12] |
| Compound (2) | S. lutea | <0.039 | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][21][22][23][24]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[23]
Procedure: [14][21][22][23][24]
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the benzoxazole derivative and perform serial twofold dilutions in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory Activity
Several benzoxazole derivatives have demonstrated potent anti-inflammatory properties.[11][25][26][27][28][29][30][31][32][33][34][35] A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[30][32][34][35]
The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[34][36] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[34] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[35]
The anti-inflammatory activity of selected benzoxazole derivatives is summarized in the table below.
| Compound/Derivative | Assay | Inhibition (%) / IC50 | Reference |
| Compound IIIb | Carrageenan-induced rat paw edema | > Ibuprofen | [31] |
| Compound 1f | Carrageenan-induced rat paw edema (3h) | 65.83 | [33] |
| Compound 13 | Carrageenan-induced rat paw edema (3h) | 62.00 | [33] |
| HB-1 | BSA denaturation assay | IC50 = 101.53 µg/mL | [37] |
| HB-2 | BSA denaturation assay | IC50 = 81.94 µg/mL | [37] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.[11][25][26][27][28][29][31][33]
Principle: Subplantar injection of carrageenan, an irritant, into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[26][29]
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions.
-
Compound Administration: Administer the benzoxazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the test groups of rats, typically 30 minutes before carrageenan injection. A control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at "0" hour (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Antiviral Activity
Certain benzoxazole derivatives have shown promising antiviral activity, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[38][39][40][41] The mechanism of action may involve binding to the viral coat protein, thereby inhibiting the self-assembly and replication of the virus.[38][39]
The following table summarizes the antiviral activity of selected benzoxazole derivatives against TMV.
| Compound/Derivative | Activity Type | EC50 (µg/mL) | Reference |
| Z15 | Curative | 101.97 | [38] |
| Z16 | Protective | 104.05 | [38] |
| Compound 2 | - | 84.8 | [42] |
| (rac)-3l | Protective | 105.8 | [40] |
| K5 | Curative | 139.6 | [39] |
| K5 | Protective | 120.6 | [39] |
Experimental Protocol: Anti-TMV Activity Assay (Half-Leaf Method)
The half-leaf method is a common technique to evaluate the in vivo antiviral activity of compounds against plant viruses.[38]
Principle: One half of a leaf is treated with the test compound, while the other half serves as a control. Both halves are then inoculated with the virus. The number of local lesions that develop on each half is counted, and the inhibitory effect of the compound is calculated.
Procedure: [38]
-
Plant Cultivation: Grow susceptible host plants (e.g., Nicotiana tabacum) under controlled conditions.
-
Compound Application: Apply a solution of the benzoxazole derivative to the left half of a set of leaves and a control solution to the right half.
-
Virus Inoculation: After the leaves have dried, inoculate the entire surface of each leaf with a suspension of TMV.
-
Incubation: Keep the plants in a greenhouse and allow local lesions to develop.
-
Lesion Counting: Count the number of local lesions on both the treated and control halves of the leaves.
-
Data Analysis: Calculate the percentage of inhibition of viral infection based on the reduction in the number of lesions on the treated half compared to the control half.
Antidiabetic Activity
Some benzoxazole derivatives have been investigated for their potential as antidiabetic agents.[37][43][44][45][46] One of the targeted mechanisms is the inhibition of α-amylase and α-glucosidase, enzymes that are involved in the digestion of carbohydrates.[43][44][45] By inhibiting these enzymes, the rate of glucose absorption from the intestine can be reduced, thereby helping to control postprandial hyperglycemia.
The antidiabetic activity of selected benzoxazole derivatives is presented in the table below.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| HB-1 | α-amylase inhibition | 168.24 | [37] |
| HB-3 | α-amylase inhibition | 194.75 | [37] |
| Compound 5g | α-amylase inhibition | 13.09 | [44] |
| SOZD 4 | α-amylase inhibition | 2.84 | [45] |
| SOZD 5 | α-amylase inhibition | 3.12 | [45] |
Experimental Protocol: α-Amylase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of α-amylase.[37][44][45]
Principle: α-amylase hydrolyzes starch to produce smaller sugars. The inhibitory activity of a compound is determined by measuring the reduction in the enzymatic activity in the presence of the compound.
-
Reaction Mixture: Prepare a reaction mixture containing the benzoxazole derivative at various concentrations, a starch solution, and α-amylase enzyme in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Stopping the Reaction: Stop the enzymatic reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).
-
Color Development: Heat the mixture to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of inhibition of α-amylase activity and determine the IC50 value of the compound.
Benzoxazole derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic models underscores their potential for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. It is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery, facilitating further exploration and innovation in the development of novel benzoxazole-based medicines. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of even more potent and selective therapeutic agents in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Secure Verification [cer.ihtm.bg.ac.rs]
- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. esisresearch.org [esisresearch.org]
- 17. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. inotiv.com [inotiv.com]
- 28. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 33. researchgate.net [researchgate.net]
- 34. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 38. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]
- 39. researchgate.net [researchgate.net]
- 40. Design, Enantioselective Synthesis, and Antiviral Activities against Tobacco Mosaic Virus (TMV) of Axially Chiral Biaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. mdpi.com [mdpi.com]
- 42. researchgate.net [researchgate.net]
- 43. benchchem.com [benchchem.com]
- 44. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 45. Evaluation of Alpha-Amylase Inhibitory and Antidiabetic Potential of Novel 1,3,4-Oxadiazole Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 46. researchgate.net [researchgate.net]
The Discovery and Isolation of Natural Benzoxazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole-containing natural products represent a significant and diverse class of bioactive molecules with a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] Found in a variety of natural sources such as bacteria, marine sponges, and plants, these heterocyclic compounds have attracted considerable attention from the scientific community for their potential in drug discovery and development.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of natural benzoxazole compounds, with a focus on detailed experimental protocols, quantitative bioactivity data, and the underlying biosynthetic pathways.
Biosynthesis of Natural Benzoxazoles
The biosynthesis of the benzoxazole core is a fascinating enzymatic process. Two well-studied examples are the pathways for nataxazole, produced by Streptomyces sp., and calcimycin (A23187), produced by Streptomyces chartreusis.
Nataxazole Biosynthesis
The formation of the benzoxazole ring in nataxazole involves a key enzymatic cascade. The biosynthesis is initiated by the adenylation of a precursor molecule, followed by a series of condensation and cyclization reactions to form the characteristic heterocyclic structure. The pathway involves an unstable ester intermediate that rearranges to form a hemiorthoamide, which is then dehydrated to yield the benzoxazole ring.[3][4][5]
Figure 1: Biosynthetic pathway of the benzoxazole core in nataxazole.
Calcimycin (A23187) Biosynthesis
The biosynthesis of calcimycin is a more complex process involving a modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The benzoxazole moiety of calcimycin is derived from 3-hydroxyanthranilic acid, which is synthesized via the shikimate pathway.[1][6][7] The assembly of the entire molecule involves the convergence of three main building blocks: the α-ketopyrrole moiety, the spiroketal ring, and the substituted benzoxazole.[1][8]
Figure 2: Overview of the biosynthetic pathways leading to calcimycin.
General Experimental Workflows for Isolation and Purification
The isolation of natural benzoxazoles follows a general workflow that can be adapted based on the source organism.
From Microbial Fermentation (e.g., Streptomyces)
Figure 3: General workflow for isolating benzoxazoles from microbial sources.
From Marine Invertebrates (e.g., Sponges)
Figure 4: General workflow for isolating benzoxazoles from marine invertebrates.
From Plant Material (e.g., Salvia sp.)
Figure 5: General workflow for isolating benzoxazoles from plant sources.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the isolation and purification of representative natural benzoxazole compounds.
Isolation of Calcimycin (A23187) from Streptomyces chartreusis
-
Fermentation: Streptomyces chartreusis NRRL 3882 is cultured in a suitable production medium (e.g., SFM medium) at 30°C for 6-10 days.[9]
-
Extraction: The culture medium is extracted with an equal volume of methanol. The resulting extract is concentrated under reduced pressure.[9]
-
Solvent Partitioning: The concentrated aqueous residue is partitioned against ethyl acetate. The organic layers are combined and evaporated to dryness.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing calcimycin are pooled and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a mobile phase gradient of methanol and water.[9]
-
Crystallization: The purified calcimycin is crystallized from a suitable solvent system (e.g., methanol/water) to yield the pure compound.
-
Structure Elucidation: The structure is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Isolation of Nataxazole from Streptomyces sp. Tü 6176
-
Fermentation: Streptomyces sp. Tü 6176 is grown in a suitable fermentation medium.
-
Extraction: The mycelium is separated from the culture broth and extracted with methanol. The extract is concentrated to yield a crude residue.
-
Column Chromatography: The crude extract is fractionated on a Sephadex LH-20 column using a methanol-chloroform mixture as the eluent.
-
Further Purification: The fractions containing nataxazole are combined and subjected to further purification steps, which may include additional column chromatography on silica gel or preparative HPLC.
-
Characterization: The final pure compound is characterized by NMR and mass spectrometry to confirm its identity as nataxazole.
Isolation of Pseudopteroxazole from Pseudopterogorgia elisabethae
-
Extraction: The freeze-dried and ground gorgonian tissue is extracted exhaustively with a mixture of dichloromethane and methanol. The solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous methanol. The methanolic layer is then further partitioned against dichloromethane.
-
Silica Gel Chromatography: The dichloromethane-soluble fraction is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of hexane and ethyl acetate.
-
HPLC Purification: Fractions containing pseudopteroxazole are identified by TLC and ¹H NMR analysis. These fractions are then purified by semi-preparative RP-HPLC using a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water, to yield the pure compound.[10]
Quantitative Bioactivity Data
The following tables summarize the reported biological activities of several natural benzoxazole compounds.
Table 1: Anticancer Activity of Selected Natural Benzoxazoles
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Nataxazole | AGS (gastric adenocarcinoma) | 0.4 | [6] |
| MCF-7 (breast adenocarcinoma) | 0.68 | [6] | |
| HepG2 (hepatocellular carcinoma) | 0.06 | [6] | |
| UK-1 | AGS (gastric adenocarcinoma) | 0.2 | [6] |
| MCF-7 (breast adenocarcinoma) | 0.45 | [6] | |
| HepG2 (hepatocellular carcinoma) | 0.04 | [6] | |
| Caboxamycin | Hep G2 (hepatocellular carcinoma) | >10 | [10] |
| MCF-7 (breast carcinoma) | >10 | [10] |
Table 2: Antimicrobial Activity of Caboxamycin
| Microorganism | Activity | Concentration/IC₅₀ | Reference |
| Bacillus subtilis | Antibiotic Activity | IC₅₀ = 8 µM | [10] |
| Staphylococcus lentus | Antibiotic Activity | IC₅₀ = 20 µM | [10] |
| Candida glabrata | Antifungal Activity | IC₅₀ = 117 µM | [10] |
| Candida albicans | Growth Inhibition | 2.5 µ g/disk |
Conclusion
Natural benzoxazole compounds continue to be a promising source of lead structures for the development of new therapeutic agents. The diverse biological activities exhibited by these molecules, coupled with their unique chemical architectures, underscore the importance of continued exploration of natural resources. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery, isolation, and characterization of novel benzoxazole natural products. Advances in analytical techniques and a deeper understanding of their biosynthetic pathways will undoubtedly accelerate the translation of these fascinating molecules into clinical applications.
References
- 1. Characterization of the Biosynthesis Gene Cluster for the Pyrrole Polyether Antibiotic Calcimycin (A23187) in Streptomyces chartreusis NRRL 3882 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the biosynthesis gene cluster for the pyrrole polyether antibiotic calcimycin (A23187) in Streptomyces chartreusis NRRL 3882 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A23187 - Wikipedia [en.wikipedia.org]
- 8. Biomaterials and Bioactive Natural Products from Marine Invertebrates: From Basic Research to Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, Structural Analysis and Biological Activity Assays of Biselisabethoxanes A and B: Two Dissymmetric Bis-Diterpenes from the Southwestern Caribbean Sea Gorgonian Coral Pseudopterogorgia elisabethae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accessing the Hidden Majority of Marine Natural Products Through Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Exploration of the Benzoxazole Ring System
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a fused benzene and oxazole ring system, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3][4][5] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][6][7] The advancement of computational chemistry has opened new avenues for the rational design and optimization of benzoxazole-based therapeutic agents.[1] This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the study of the benzoxazole ring system, presenting key quantitative data and detailed experimental protocols.
Core Computational Methodologies
The investigation of benzoxazole derivatives heavily relies on a synergistic approach combining quantum chemical calculations and molecular modeling techniques. Density Functional Theory (DFT) is a principal method for elucidating the electronic structure, reactivity, and spectroscopic properties of these molecules.[1][8][9] This is often complemented by molecular docking and quantitative structure-activity relationship (QSAR) studies to predict and rationalize the biological activity of novel compounds.[10][11][12]
Experimental Protocols: Computational
Density Functional Theory (DFT) Calculations:
A common protocol for DFT calculations on benzoxazole derivatives involves the following steps:
-
Molecular Structure Optimization: The initial 3D structure of the benzoxazole derivative is drawn using software like Gauss-view.[13]
-
Geometry Optimization: The structure is then optimized to find the lowest energy conformation. A widely used method is the B3LYP functional with a 6-311++G(d,p) basis set.[13][14]
-
Property Calculation: Following optimization, various properties are calculated, including:
-
Vibrational Frequencies: To predict IR and Raman spectra.[8][15]
-
Electronic Properties: Such as HOMO-LUMO energy gaps to understand chemical reactivity and electronic transitions.[9][14]
-
Molecular Electrostatic Potential (MEP): To identify regions of electrophilic and nucleophilic attack.[8][14]
-
NMR Chemical Shifts: Using methods like the Gauge-Including Atomic Orbital (GIAO) approach.[9]
-
Molecular Docking:
Molecular docking simulations are crucial for predicting the binding orientation and affinity of benzoxazole derivatives to a specific protein target. A typical workflow is as follows:
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).[10] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structure of the benzoxazole derivative is converted to a 3D structure and energy-minimized using a force field like OPLS4.[10]
-
Grid Generation: A receptor grid is defined around the active site of the protein.[10]
-
Docking Simulation: The prepared ligand is docked into the receptor grid using software such as Schrödinger, AutoDock, or GOLD.[10] The results are analyzed based on the docking score and binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
Data Presentation: A Comparative Summary
The following tables summarize key quantitative data from various theoretical and computational studies on benzoxazole derivatives.
Table 1: Molecular Docking Scores of Benzoxazole Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Software | Reference |
| Benzoxazole derivative 26 | DNA Gyrase | -6.687 | Schrödinger v13.1 | [10] |
| Benzoxazole derivative 14 | DNA Gyrase | -6.463 | Schrödinger v13.1 | [10] |
| Benzoxazole derivative 13 | DNA Gyrase | -6.414 | Schrödinger v13.1 | [10] |
| Benzoxazole derivative 10 | DNA Gyrase | -6.389 | Schrödinger v13.1 | [10] |
| 2-(p-ethylphenyl)-5-[(p-aminophenyl)sulfonylamido]benzoxazole (N4) | S. aureus gyrase | -8.7 | Not Specified | [14] |
| 2-(p-fluorophenyl)-5-[(p-nitrophenyl)sulfonylamido]benzoxazole (N9) | S. aureus gyrase | -8.6 | Not Specified | [14] |
Table 2: In Vitro Biological Activity of Selected Benzoxazole Derivatives
| Compound/Derivative | Activity Type | Target/Cell Line | IC50/MIC (µM) | Reference |
| 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1f) | Antitumor | HeLa, HepG2 | Not specified, but most potent | [6] |
| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1e) | Antitumor | Normal fibroblast (toxicity) | Least toxic | [6] |
| Benzoxazole derivative 12l | Antiproliferative | HepG2 | 10.50 | [16] |
| Benzoxazole derivative 12l | Antiproliferative | MCF-7 | 15.21 | [16] |
| Benzoxazole derivative 12l | VEGFR-2 Inhibitory | VEGFR-2 | 0.097 | [16] |
| Benzoxazole derivative 3m | Anticancer | Various cell lines | "Very attractive" | [17] |
| Benzoxazole derivative 3n | Anticancer | Various cell lines | "Very attractive" | [17] |
| Benzoxazole derivative B9 | Antibacterial | S. aureus, E. coli | 8 µg/mL | [7] |
Table 3: Spectroscopic Data for Benzoxazole
| Spectroscopic Technique | Key Peaks/Shifts | Reference |
| IR (cm⁻¹) | 1682 (NH-C=O, amide I), 1618 (NH-C=O, amide II), 1476 (Oxazole ring vibration) | [13] |
| ¹H-NMR (ppm, DMSO-d6) | 10.22 (s, NH), 8.018-8.022 (d, J=1.6 Hz, H4), 7.571-7.594 (d, J=9.2 Hz, H7), 7.42-7.44 (m, phenyl and H6), 4.33 (s, benzylic CH₂) | [13] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Computational workflow for benzoxazole drug discovery.
Caption: VEGFR-2 signaling pathway and its inhibition.
Conclusion
The integration of theoretical and computational studies has significantly propelled the field of benzoxazole research. These in silico methods provide profound insights into the structure-activity relationships, reaction mechanisms, and spectroscopic properties of benzoxazole derivatives, thereby accelerating the discovery of new therapeutic agents.[1][11][12] The continued development and application of these computational tools, in conjunction with experimental validation, will undoubtedly lead to the design of more potent and selective benzoxazole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzoxazole - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01316B [pubs.rsc.org]
- 12. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Sulfonylamido Benzoxazole Derivatives: Synthesis, Characterisation, Molecular Docking, DFT, and Antimicrobial Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ultraphysicalsciences.org [ultraphysicalsciences.org]
- 16. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of the Benzo[d]oxazole-5-carboxylic Acid Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]oxazole ring system, a fused heterocycle of benzene and oxazole, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the benzo[d]oxazole-5-carboxylic acid core and its analogues, presenting key data and experimental methodologies to aid in drug discovery and development efforts.
Physicochemical Properties and Synthesis
This compound is an aromatic organic compound characterized by a planar structure that facilitates interactions with various biological targets. The carboxylic acid group at the 5-position provides a crucial handle for synthetic modifications to modulate the molecule's physicochemical properties and biological activity.
General Synthesis of the Benzo[d]oxazole Scaffold
The synthesis of the benzo[d]oxazole core typically involves the condensation and subsequent cyclization of an ortho-substituted aminophenol with a carboxylic acid or its derivatives.[1] A common and adaptable methodology is the acid-catalyzed condensation of an o-aminophenol with a carboxylic acid.[1]
Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles
This protocol outlines a widely used method for synthesizing 2-substituted benzoxazoles, which can be adapted for various derivatives.
-
Materials:
-
o-Aminophenol derivative
-
Carboxylic acid derivative
-
Polyphosphoric acid (PPA) or other suitable catalyst (e.g., Brønsted acidic ionic liquid gel)[1]
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice water
-
-
Procedure:
-
Combine equimolar amounts of the o-aminophenol and the carboxylic acid in a reaction vessel containing polyphosphoric acid (PPA).[1]
-
Stir the mixture at an elevated temperature (e.g., 60°C to 130°C) for several hours to facilitate condensation and cyclization.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the hot reaction mixture into ice water to precipitate the crude product.[1]
-
Extract the product into an organic solvent such as ethyl acetate.[1]
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine to remove unreacted acid and other impurities.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.[1]
-
Purify the crude product by recrystallization or column chromatography.
-
Pharmacological Activities
Derivatives of the this compound scaffold exhibit a wide array of biological activities, making them attractive candidates for drug development.
Anticancer and Cytotoxic Activity
The benzoxazole moiety is a key component in numerous compounds investigated for their anticancer properties.[1] These derivatives have demonstrated toxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents.[1][2] Some benzoxazole derivatives have been identified as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, a key target in cancer therapy.[3][4] The anticancer mechanism of some analogues is linked to the induction of apoptosis and cell cycle arrest.[4][5]
Antimicrobial and Antifungal Activity
Various benzoxazole derivatives have shown potent activity against a range of microbes, including Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and pathogenic fungi such as Candida albicans.[1][6][7] The broad-spectrum antimicrobial activity highlights the potential of this scaffold in developing new antibiotics to combat drug-resistant pathogens.[8]
Anti-inflammatory Activity
Certain 2-arylbenzoxazole-5-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[1] For instance, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid showed activity nearly equivalent to the standard drug ibuprofen in in-vitro tests.[1] Notably, the well-known non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen contain the benzoxazole core structure.[1][7]
Immunosuppressive Activity
An interesting pharmacological aspect of this scaffold is its potential for immunosuppression. A benzoxazole derivative, PO-296, has been shown to inhibit T lymphocyte proliferation.[1] This effect is mediated through the Janus kinase 3/Signal Transducer and Activator of Transcription 5 (JAK3/STAT5) signaling pathway, suggesting potential applications in treating autoimmune disorders like psoriasis.[1]
Quantitative Biological Data
The following tables summarize key quantitative data from studies on various benzo[d]oxazole derivatives, highlighting their therapeutic potential.
Table 1: Anticancer and Anti-inflammatory Activity of Benzo[d]oxazole Derivatives
| Compound/Derivative Class | Activity Type | Metric | Value | Target Organism/Cell Line |
| 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid | Anti-inflammatory | IC₅₀ | 0.103 mM | In-vitro assay |
| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | Antimalarial | IC₅₀ | 2.2 µM | P. falciparum (W2 strain) |
| N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) | Antimalarial | IC₅₀ | 5.1 µM | P. falciparum (D6 strain) |
Table 2: Antimicrobial Activity of Benzo[d]oxazole Derivatives
| Compound/Derivative Class | Activity Type | Metric | Value | Target Organism/Cell Line |
| Benzoxazole derivatives | Antibacterial | MIC₉₀ | 25 µg/ml | Staphylococcus aureus |
| Benzoxazole derivatives | Antibacterial | MIC₉₀ | 50 µg/ml | Staphylococcus aureus |
Mechanism of Action: Inhibition of T-Cell Proliferation
The immunosuppressive effects of certain benzoxazole derivatives have been linked to the inhibition of specific intracellular signaling pathways crucial for immune cell function.[1] The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is pivotal for cytokine signaling that governs lymphocyte proliferation and differentiation.[1] A benzoxazole derivative has been shown to inhibit T lymphocyte proliferation by targeting the JAK3/STAT5 signaling pathway.[1]
Conclusion
The this compound scaffold is a versatile and valuable platform in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and immunosuppressive effects. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, makes it a highly attractive starting point for the development of novel therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of benzo[d]oxazole derivatives will undoubtedly lead to the discovery of new and effective drugs for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Benzoxazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole and its derivatives represent a cornerstone in the field of medicinal chemistry, recognized for their versatile therapeutic potential.[1] This class of heterocyclic compounds, characterized by a benzene ring fused to an oxazole ring, is a recurring motif in numerous biologically active molecules.[2] The unique structural and electronic properties of the benzoxazole core allow for favorable interactions with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.[1] The broad spectrum of pharmacological activities exhibited by benzoxazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, has fueled extensive research and development efforts. This guide provides a comprehensive technical overview of benzoxazole derivatives in drug discovery, detailing their synthesis, biological activities, mechanisms of action, and key experimental protocols.
Synthesis of Benzoxazole Derivatives
The synthesis of the benzoxazole core and its derivatives can be achieved through several strategic approaches. The most common methods involve the condensation and cyclization of ortho-substituted phenols with various reagents.
General Synthesis of 2-Substituted Benzoxazoles
A prevalent method for synthesizing 2-substituted benzoxazoles involves the reaction of an o-aminophenol with a carboxylic acid or its derivative.
A widely used method involves the condensation of an o-aminophenol with a carboxylic acid, often facilitated by a dehydrating agent or under high-temperature conditions. Polyphosphoric acid (PPA) is a common catalyst for this reaction.
Another efficient approach is the reaction of o-aminophenols with aldehydes. This can be achieved under oxidative conditions or through the use of various catalysts.
A more recent and versatile method for the synthesis of 2-substituted benzoxazoles involves the triflic anhydride (Tf2O)-promoted activation of tertiary amides, followed by reaction with an o-aminophenol. This cascade reaction proceeds through activation of the amide carbonyl group, nucleophilic addition, intramolecular cyclization, and elimination.[3]
Synthesis of 2,5-Disubstituted Benzoxazoles
The synthesis of 2,5-disubstituted benzoxazoles often starts with a substituted o-aminophenol. For instance, 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole can be synthesized by reacting 2,4-diaminophenol with 4-tert-butylbenzoic acid in the presence of a catalyst like polyphosphoric acid (PPA).[4] Further modifications can then be made to the 5-amino group.
Synthesis of Benzoxazolone Derivatives
Benzoxazolone derivatives are another important class with significant biological activities.[1] A common synthetic route to 5-methyl-2(3H)-benzoxazolone involves the reaction of 5-methyl-2-aminophenol with urea.[5] The benzoxazolone scaffold can then be further functionalized at the nitrogen atom.
Biological Activities and Quantitative Data
Benzoxazole derivatives have demonstrated a remarkable range of biological activities, with extensive research focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
The anticancer potential of benzoxazole derivatives is one of the most extensively studied areas. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[2] The mechanism of their anticancer action is often multifaceted, involving the inhibition of key signaling pathways and the induction of apoptosis.[6]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 19 (4-NO2 derivative) | MAGL | 0.0084 | [7] |
| Compound 20 (4-SO2NH2 derivative) | MAGL | 0.0076 | [7] |
| Compound 12l | HepG2 | 10.50 | [6] |
| Compound 12l | MCF-7 | 15.21 | [6] |
| Compound 3m | HT-29, MCF7, A549, HepG2, C6 | Not specified, but showed attractive anticancer effect | [8] |
| Compound 3n | HT-29, MCF7, A549, HepG2, C6 | Not specified, but showed attractive anticancer effect | [8] |
| Compound 8g | HCT-116 | Not specified, but showed 68.0% growth inhibition | [9] |
| Compound 12e | HCT-116 | Not specified, but showed 59.11% growth inhibition | [9] |
Antimicrobial Activity
Benzoxazole derivatives have also emerged as promising antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[10] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 11 | Candida krusei | 7.8 | [10] |
| Various 2,5-disubstituted benzoxazoles | Pseudomonas aeruginosa | More active than ampicillin and rifampicin | [10] |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | [11] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM | [11] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ µM | [11] |
| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ µM | [11] |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ µM | [11] |
| Compounds IIIa-IIIe | Various bacteria and fungi | 15.6 - 500 | [12] |
| Compound B7 | P. aeruginosa isolate | 16 | [4] |
| Compound B11 | P. aeruginosa isolate | 16 | [4] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which benzoxazole derivatives exert their therapeutic effects is crucial for rational drug design and development. Two of the most well-documented mechanisms in the context of their anticancer activity are the inhibition of VEGFR-2 signaling and the induction of apoptosis.
Inhibition of VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds block the downstream signaling cascade, thereby inhibiting endothelial cell proliferation, migration, and tube formation.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents, including benzoxazole derivatives, exert their effects by inducing apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism. Benzoxazole derivatives can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.[13]
References
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Substituted Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several effective methods for the synthesis of 2-substituted benzoxazoles. Benzoxazoles are a vital class of heterocyclic compounds present in many pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of this scaffold is a fundamental process in medicinal chemistry.
The most common and direct approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives, such as aldehydes, amides, or acid chlorides.[1][3] This process typically involves an initial acylation of the amino group, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.[1] Various methodologies, employing different catalysts and reaction conditions, have been developed to optimize yields, shorten reaction times, and broaden the range of compatible substrates.[1][4]
Methodologies and Comparative Data
Several robust methods for the synthesis of 2-substituted benzoxazoles have been established. The choice of method often depends on the available starting materials, desired scale, and tolerance of functional groups. Below is a summary of common approaches with representative data.
| Method | Precursors | Catalyst / Reagent | Conditions | Time | Yield (%) | Reference |
| 1. One-Pot from Carboxylic Acid | 2-Aminophenol, Benzoic Acid | Thionyl Chloride, MeSO₃H | 100-120°C | 1-2 h | ~95% | [1][5][6] |
| 2. Tf₂O-Promoted Amide Activation | 2-Aminophenol, N,N-Dimethylbenzamide | Tf₂O, 2-Fluoropyridine | Room Temp, DCM | 1 h | 95% | [7][8] |
| 3. Microwave-Assisted (Solvent-Free) | 2-Aminophenol, Benzoic Acid | None | 150-200°C, Microwave Irradiation | 10-30 min | High | [1] |
| 4. Oxidative Condensation | 2-Aminophenol, Benzaldehyde | Samarium Triflate (catalyst) | Aqueous Medium, Room Temp | - | Good | [9] |
| 5. Desulfurization of Thioamides | 2-Aminophenol, Thiobenzamide | Triphenylbismuth dichloride | 60°C, 1,2-dichloroethane | - | 79-99% | [10] |
General Synthetic Workflow
The synthesis of 2-substituted benzoxazoles generally follows a straightforward workflow, beginning with the selection of appropriate precursors and culminating in the purification of the final product.
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
Experimental Protocols
Herein are detailed protocols for three widely used and effective methods for synthesizing 2-substituted benzoxazoles.
Protocol 1: One-Pot Synthesis from Carboxylic Acids using Methanesulfonic Acid
This protocol describes a convenient one-pot synthesis via the reaction of 2-aminophenol with acid chlorides generated in situ from carboxylic acids, catalyzed by methanesulfonic acid.[5][6][11]
Materials:
-
Carboxylic Acid (1.0 mmol)
-
Thionyl chloride (1.2 mmol)
-
2-Aminophenol (1.0 mmol)
-
Methanesulfonic acid (2.0-3.0 mmol)
-
Toluene or Xylene (5 mL)
-
Round-bottom flask with reflux condenser
-
Stirring plate and heating mantle
-
Standard work-up and purification supplies (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
To a round-bottom flask containing a stirred solution of the carboxylic acid (1.0 mmol) in toluene (5 mL), add thionyl chloride (1.2 mmol).
-
Heat the mixture at reflux for 1-2 hours to facilitate the formation of the corresponding acid chloride.
-
Cool the reaction mixture to room temperature.
-
Add 2-aminophenol (1.0 mmol) to the flask, followed by the addition of methanesulfonic acid (2.0-3.0 mmol).
-
Heat the reaction mixture to 100-120°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 2-substituted benzoxazole.[1]
Protocol 2: Tf₂O-Promoted Synthesis from Tertiary Amides
This method utilizes triflic anhydride (Tf₂O) to activate a tertiary amide for subsequent reaction with a 2-aminophenol, leading to the formation of the benzoxazole ring under mild conditions.[7][8][12]
Materials:
-
Tertiary Amide (e.g., N,N-dimethylbenzamide) (0.55 mmol)
-
2-Aminophenol (0.5 mmol)
-
Triflic anhydride (Tf₂O) (0.6 mmol)
-
2-Fluoropyridine (1.0 mmol)
-
Dichloromethane (DCM) (1 mL)
-
Triethylamine (Et₃N) (0.5 mL)
-
Ice bath
-
Standard work-up and purification supplies
Procedure:
-
Dissolve the tertiary amide (0.55 mmol) in DCM (1 mL) in a suitable reaction flask.
-
Add 2-Fluoropyridine (1.0 mmol) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Add triflic anhydride (0.6 mmol) dropwise to the cooled mixture and stir for 15 minutes at 0°C.
-
Add the 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by adding triethylamine (0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure 2-substituted benzoxazole.[7]
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
This protocol offers a rapid, efficient, and environmentally friendly approach to benzoxazole synthesis by utilizing microwave irradiation without the need for a solvent.[1]
Materials:
-
2-Aminophenol (1.0 mmol)
-
Carboxylic Acid (1.0 mmol)
-
Lawesson's reagent (0.5 mmol) (Optional, but can promote the reaction[9])
-
Microwave-safe reaction vessel with a sealing cap
-
Microwave reactor
-
Spatula
-
Standard work-up and purification supplies
Procedure:
-
In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol). If using, add Lawesson's reagent (0.5 mmol).[1][9]
-
Thoroughly mix the reactants using a spatula to ensure homogeneity.
-
Seal the vessel and place it inside the microwave reactor.
-
Irradiate the mixture at a power level sufficient to maintain a temperature of 150-200°C for 10-30 minutes. Optimal conditions may vary based on the specific substrates.
-
Monitor the reaction's completion by TLC (by sampling a small amount of the cooled reaction mixture).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purify the product by column chromatography on silica gel to isolate the desired 2-substituted benzoxazole.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 11. connectsci.au [connectsci.au]
- 12. researchgate.net [researchgate.net]
Application of Benzo[d]oxazole-5-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzo[d]oxazole-5-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The rigid benzoxazole scaffold, combined with the reactive carboxylic acid handle at the 5-position, provides a unique platform for the synthesis of diverse molecular architectures with a wide range of biological activities. This document provides a comprehensive overview of the applications of this scaffold in key therapeutic areas, including detailed experimental protocols and quantitative biological data to facilitate further research and drug development.
Anticancer Activity: Targeting VEGFR-2 Signaling
Derivatives of this compound have emerged as potent anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and proliferation. One of the most significant targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
Signaling Pathway: VEGFR-2 Inhibition
Quantitative Data: Anticancer and VEGFR-2 Inhibitory Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | VEGFR-2 IC50 (nM) | Reference Compound | Reference IC50 |
| 12l | HepG2 (Liver) | 10.50 | 97.38 | Sorafenib | - |
| 12l | MCF-7 (Breast) | 15.21 | 97.38 | Sorafenib | - |
| 11b | - | - | 57 | Sorafenib | 58 |
| 11a | - | - | 82 | Sorafenib | 58 |
| 19 | SNB-75 (CNS) | - | - | - | %GI = 35.49 |
| 20 | SNB-75 (CNS) | - | - | - | %GI = 31.88 |
IC50: Half-maximal inhibitory concentration. %GI: Percent growth inhibition. Data compiled from multiple sources.[1][2][3]
Experimental Protocol: Synthesis of a Benzo[d]oxazole Anticancer Agent
This protocol describes the synthesis of Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA), a derivative with demonstrated anti-psoriatic and potential anticancer activity.[4][5]
Materials:
-
Methyl 2-(3-amino-4-hydroxyphenyl)acetate
-
4-chlorobenzaldehyde
-
Absolute ethanol
-
Glacial acetic acid
-
Lead tetraacetate (Pb(CH₃COO)₄)
Procedure:
-
Dissolve Methyl 2-(3-amino-4-hydroxyphenyl)acetate (0.011 mol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add 4-chlorobenzaldehyde (0.011 mol) to the solution.
-
Reflux the reaction mixture with continuous stirring for 4 hours.
-
Evaporate the solvent under reduced pressure to obtain a viscous material.
-
Dissolve the residue in 15-20 mL of hot glacial acetic acid.
-
Add lead tetraacetate (0.013 mol) to the solution and stir until it reaches room temperature.
-
The resulting crystalline solid is filtered, washed with distilled water, recrystallized from ethanol, and dried to yield the final product.
Anti-inflammatory Activity
This compound derivatives have shown significant anti-inflammatory properties in preclinical models. Their mechanism of action is often associated with the inhibition of pro-inflammatory mediators.
Quantitative Data: In Vivo Anti-inflammatory Activity
| Derivative Class | Animal Model | Dose | % Inhibition of Edema | Reference Standard (% Inhibition) |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide | Carrageenan-induced rat paw edema | 20 mg/kg | 45.1–81.7% | Diclofenac Sodium (69.5%), Ibuprofen (64.7%) |
| Methyl 2-(arylideneamino) benzoxazole-5-carboxylate | Carrageenan-induced rat paw edema | Not Specified | Significant (p<0.0001) | Diclofenac Sodium (10mg/ml) |
Data compiled from multiple sources.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of novel compounds.[7][8][9][10][11]
Materials:
-
Wistar rats (150-200g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (Benzo[d]oxazole derivative)
-
Reference drug (e.g., Diclofenac Sodium)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose.
-
After a specific time interval (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Antimicrobial Activity
The benzoxazole scaffold is a known pharmacophore in several antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl)propanoic acid derivative (2b) | Bacillus subtilis | 0.098 - 0.78 | Penicillin | 2-fold less active than 2b |
| 3,4,5-trimethoxyphenyl benzoxazole derivatives (IIIa-IIIe) | Various bacteria and fungi | 15.6 - 500 | - | - |
| Benzoxazole derivative 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | Ofloxacin | - |
MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources.[12][13][14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12][15]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
-
Resazurin or other viability indicator (optional)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with a standard antibiotic), a negative control (broth with the solvent used to dissolve the compound), and a growth control (broth with inoculum only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator.
5-HT3 Receptor Antagonism
Certain benzo[d]oxazole carboxamides have been identified as potent and selective antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome.[16][17]
Signaling Pathway: 5-HT3 Receptor Antagonism
Quantitative Data: 5-HT3 Receptor Antagonist Activity
| Compound | Binding Affinity (Ki, nM) | In Vivo Potency (ED50) | Reference Compound | Reference Ki (nM) | Reference ED50 |
| 10 | 0.77 | 0.52 µg/kg (agonist) | Granisetron | - | - |
| 13 | - | - | ICS 205930 | 1.71 | 2.1 nM/kg |
| 67 | 0.038 | - | Ondansetron, Granisetron | - | - |
Ki: Inhibitory constant. ED50: Half-maximal effective dose. Data compiled from multiple sources.[18][19]
Experimental Protocol: Radioligand Binding Assay for 5-HT3 Receptors
This assay is used to determine the binding affinity of a test compound for the 5-HT3 receptor.[16][20][21][22][23]
Materials:
-
Cell membranes expressing the human 5-HT3 receptor (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]-Granisetron)
-
Test compound (Benzo[d]oxazole derivative)
-
Non-specific binding control (e.g., a high concentration of unlabeled granisetron)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand + binding buffer.
-
Non-specific Binding: Cell membranes + radioligand + non-specific binding control.
-
Competitive Binding: Cell membranes + radioligand + serial dilutions of the test compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
This document provides a foundational overview of the diverse applications of this compound in medicinal chemistry. The provided protocols and data serve as a starting point for researchers to explore and develop novel therapeutics based on this privileged scaffold.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. inotiv.com [inotiv.com]
- 8. criver.com [criver.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apec.org [apec.org]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Benzo[d]oxazole-5-carboxylic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Benzo[d]oxazole-5-carboxylic acid as a versatile fluorescent probe. This document details its physicochemical properties, synthesis protocols, and potential applications in metal ion detection, cellular imaging, and pH sensing. The protocols provided are based on established methodologies for similar benzoxazole-based fluorescent probes.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a benzoxazole core functionalized with a carboxylic acid group. This scaffold exhibits intrinsic fluorescence, making it a promising candidate for the development of fluorescent probes for various biological and chemical applications. The benzoxazole moiety serves as the fluorophore, while the carboxylic acid group can act as a recognition site for specific analytes, such as metal ions, or modulate the probe's fluorescence in response to changes in environmental pH. Its structural rigidity and potential for π-electron delocalization contribute to its favorable photophysical properties.
Physicochemical and Photophysical Properties
While specific, experimentally determined photophysical data for this compound is not extensively available in the literature, the following table summarizes its known physicochemical properties and representative photophysical data for structurally similar benzoxazole derivatives.[1] Researchers are advised to experimentally determine the precise photophysical characteristics for their specific applications.
| Property | Value | Reference / Note |
| IUPAC Name | This compound | - |
| CAS Number | 15112-41-1 | [1] |
| Molecular Formula | C₈H₅NO₃ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | General knowledge for similar compounds |
| Excitation Wavelength (λex) | ~330 - 390 nm | Representative value for benzoxazole derivatives[2] |
| Emission Wavelength (λem) | ~470 - 600 nm | Representative value for benzoxazole derivatives[2] |
| Quantum Yield (Φ) | 0.2 - 0.9 | Representative range for benzoxazole derivatives |
| Molar Extinction Coefficient (ε) | 15,000 - 35,000 M⁻¹cm⁻¹ | Representative range for benzoxazole derivatives[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 3-amino-4-hydroxybenzoic acid with a suitable cyclizing agent. A general, adaptable protocol is provided below.[1]
General Synthesis Protocol
This protocol describes a common method for the synthesis of benzoxazole derivatives, which can be adapted for this compound.
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Triethyl orthoformate
-
Polyphosphoric acid (PPA) or another suitable acidic catalyst
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 3-amino-4-hydroxybenzoic acid and triethyl orthoformate.
-
Add a catalytic amount of polyphosphoric acid to the mixture.
-
Heat the reaction mixture at a temperature ranging from 80°C to 130°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
For further purification, dissolve the crude product in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified this compound.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.
References
Application Notes and Protocols for Benzo[d]oxazole-5-carboxylic Acid Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of Benzo[d]oxazole-5-carboxylic acid derivatives as emissive or host materials in Organic Light-Emitting Diodes (OLEDs). While this class of molecules holds promise for optoelectronic applications, it is important to note that publicly available data on their specific performance in OLEDs is limited. The following protocols and data are based on established synthetic routes for related compounds and general fabrication methods for OLEDs, providing a foundational framework for research and development in this area.
Introduction
Benzo[d]oxazole derivatives are a significant class of heterocyclic compounds known for their unique photophysical properties, including high quantum yields and good thermal stability. The introduction of a carboxylic acid moiety at the 5-position of the benzo[d]oxazole core offers a versatile handle for further functionalization, allowing for the fine-tuning of electronic and optical properties. These characteristics make them promising candidates for use as emitters or host materials in the emissive layer of OLEDs, particularly for achieving efficient blue emission, which remains a key challenge in the development of full-color displays and solid-state lighting.
Synthesis of this compound Derivatives
A key intermediate for accessing a variety of this compound derivatives is methyl 2-aminobenzo[d]oxazole-5-carboxylate. A representative synthetic protocol is detailed below.
Experimental Protocol: Synthesis of Methyl 2-aminobenzo[d]oxazole-5-carboxylate[1]
This protocol outlines a three-step synthesis starting from commercially available materials.
Step 1: Nitration
-
Reagents: Aluminum nitrate (Al(NO₃)₃), Acetic anhydride, Glacial acetic acid.
-
Procedure: In a round-bottom flask, dissolve the starting material in glacial acetic acid. Add acetic anhydride, followed by the portion-wise addition of aluminum nitrate at room temperature. Stir the reaction mixture for 1.5 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and collect the precipitate by filtration. Wash the solid with water until the filtrate is neutral and then dry to obtain the nitrated intermediate.
-
Yield: Approximately 85%.
Step 2: Reduction
-
Reagents: Sodium dithionite, Acetone, 0.5N Sodium hydroxide (NaOH).
-
Procedure: Suspend the nitrated intermediate in a mixture of acetone and water. Heat the mixture to reflux and add a 0.5N NaOH solution, followed by the slow addition of sodium dithionite. Continue refluxing for 1 hour.
-
Work-up: After cooling, filter the reaction mixture. Acidify the filtrate to precipitate the amino derivative. Collect the solid by filtration, wash with water, and dry.
-
Yield: Approximately 70%.
Step 3: Cyclization
-
Reagents: Cyanogen bromide (CNBr), Methanol.
-
Procedure: Dissolve the amino derivative in methanol at room temperature. Add a solution of cyanogen bromide in methanol dropwise. Stir the reaction for 3-4 hours at room temperature.
-
Work-up: Remove the solvent under reduced pressure. Treat the residue with a saturated sodium bicarbonate solution to precipitate the final product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure methyl 2-aminobenzo[d]oxazole-5-carboxylate.
-
Yield: Approximately 70%.
OLED Device Fabrication
The following is a general protocol for the fabrication of a multilayer small-molecule OLED using vacuum thermal evaporation. This can be adapted for the deposition of this compound derivatives as the emissive layer.
Experimental Protocol: OLED Fabrication
I. Substrate Preparation
-
Cleaning: Sequentially clean Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the cleaned substrates using a stream of high-purity nitrogen.
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for 10 minutes to enhance the work function of the ITO, thereby improving hole injection.
II. Layer Deposition All organic and metal layers are deposited in a high-vacuum chamber (<10⁻⁶ Torr) via thermal evaporation. Deposition rates and thicknesses are monitored using an in-situ quartz crystal monitor.
-
Device Architecture:
-
Hole Injection Layer (HIL): Deposit a suitable HIL material, such as HAT-CN, to a thickness of 10 nm.
-
Hole Transport Layer (HTL): Deposit a hole-transporting material, like NPB, to a thickness of 40 nm.
-
Emissive Layer (EML):
-
Host-Dopant System: Co-evaporate a host material and the this compound derivative (dopant) at a specific doping concentration (e.g., 5-10 wt%). The typical thickness is 20-30 nm.
-
Non-Doped System: Alternatively, deposit a neat film of the this compound derivative as the emitter (thickness: 20-30 nm).
-
-
Electron Transport Layer (ETL): Deposit an electron-transporting material, such as TPBi, to a thickness of 30 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer (1 nm) of Lithium Fluoride (LiF).
-
Cathode: Deposit a 100 nm thick layer of Aluminum (Al).
-
III. Encapsulation To prevent degradation from atmospheric moisture and oxygen, the fabricated devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Data Presentation
Due to the limited availability of specific performance data for OLEDs based on this compound derivatives in the public domain, the following table presents hypothetical data for illustrative purposes. These values are representative of what might be expected for a blue-emitting OLED material and should be used as a benchmark for experimental results.
| Derivative | Emission Color | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (%) | Max. Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| Hypothetical Derivative 1 | Deep Blue | > 1000 | ~ 5.0 | ~ 3.5 | (0.15, 0.08) |
| Hypothetical Derivative 2 | Sky Blue | > 3000 | ~ 7.5 | ~ 6.0 | (0.18, 0.25) |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for a key this compound precursor.
OLED Fabrication Workflow
Caption: General workflow for the fabrication of a small-molecule OLED.
Application Notes: Antimicrobial and Antifungal Potential of Benzoxazole Derivatives
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry.[1] Their structure, which features a fused benzene and oxazole ring, is analogous to natural purines, which may facilitate interactions with biological macromolecules.[1][2] This structural characteristic is believed to contribute to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] With the escalating threat of multidrug-resistant pathogens, the development of novel antimicrobial agents is a critical area of research, and benzoxazole derivatives represent a promising scaffold for the discovery of new therapeutic agents.[1][2]
Quantitative Antimicrobial and Antifungal Activity
The efficacy of benzoxazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. Another common method is the agar diffusion assay, where the diameter of the zone of inhibition is measured. The following tables summarize quantitative data from various studies, demonstrating the activity of different benzoxazole derivatives against a range of bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives against Bacterial Strains
| Derivative/Compound | Target Bacterium | MIC (µg/mL) | Reference |
| Benzoxazole Derivative II | Staphylococcus aureus | 50 | [5][6] |
| Benzoxazole Derivative III | Staphylococcus aureus | 25 | [5][6] |
| Benzoxazole Derivative II | Gram-negative bacteria | 200 | [5][6] |
| Benzoxazole Derivative III | Gram-negative bacteria | 200 | [5][6] |
| 2-(3-Arylureido)benzoxazole (5b, 5h, 5i) | Gram-positive & Gram-negative bacteria | Potent Activity | [7] |
| 2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole (ZS6) | Bacteria | 7.81 | [8] |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | S. aureus, E. coli, P. aeruginosa | Significant Activity | [4] |
| 4-(benzo[d]oxazol-2-ylthio) benzoic acid derivative (4d) | S. aureus | Good Activity | [9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives against Fungal Strains
| Derivative/Compound | Target Fungus | MIC (µg/mL) | Reference |
| 2-(3-Arylureido)benzoxazole (5b, 5h, 5i) | Various Fungi | Potent Activity | [7] |
| S-1,3-benzoxazol-2-yl O-(isobutyl) carbonothioate (ZS1) | Fungi | Higher than Miconazole | [8] |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | Candida albicans | Significant Activity | [4] |
| 4-(benzo[d]oxazol-2-ylthio) benzoic acid derivative (4c) | Candida albicans | Good Activity | [9] |
| Benzoxazole Derivative 5i | C. glabrata | %R = 53.0 ± 3.5 at 16 µg/mL | [10] |
| Benzoxazole Derivative 5k | C. albicans (azole-resistant) | 16 | [10] |
| Benzoxazole Derivative 6a | C. albicans (azole-resistant) | 16 | [10] |
Table 3: Antifungal Activity (IC₅₀) of 2-(Aryloxymethyl) Benzoxazole Derivatives
| Derivative/Compound | Target Fungus | IC₅₀ (µg/mL) | Reference |
| 5a, 5b, 5h, 5i, 5j | F. solani | 4.34 - 17.61 | [11][12][13] |
| 5h | F. solani | 4.34 | [11][12][13] |
| 5a | B. cinerea | 19.92 | [11][13] |
| 5b | Various Phytopathogens | 15.98 - 32.78 | [11] |
Potential Mechanisms of Action
While the precise mechanisms of action for all benzoxazole derivatives are still under investigation, several key pathways have been proposed.
1. DNA Gyrase Inhibition Computational and molecular modeling studies suggest that some benzoxazole derivatives exert their antibacterial effects by inhibiting DNA gyrase (a type II topoisomerase).[14][15] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme, the benzoxazole compound can stall the replication fork, leading to a cascade of events that culminates in bacterial cell death.[14][15]
2. Disruption of Fungal Cell Membrane Integrity The antifungal activity of certain benzoxazoles may stem from their ability to disrupt the fungal cell membrane. It is hypothesized that these compounds interfere with the biosynthesis of essential membrane components, such as sterols.[10] This interference compromises membrane fluidity and integrity, leading to leakage of cellular contents and ultimately, fungal cell death.
Protocols: Antimicrobial Susceptibility Testing
The following are standardized protocols for evaluating the antimicrobial and antifungal activity of benzoxazole derivatives.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[16]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)
-
Benzoxazole derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent control)
-
Growth control (inoculum in broth only)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the benzoxazole stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.[1]
-
Control Wells: Prepare wells for the positive control (with a standard drug), negative control (broth with solvent), and a growth control (broth with inoculum only).[1]
-
Inoculation: Dilute the standardized microbial suspension in broth. Add 100 µL of this diluted inoculum to each test and control well (except the negative control), achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the benzoxazole derivative at which no visible growth (turbidity) is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. mbimph.com [mbimph.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives [mdpi.com]
- 12. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science [eurekaselect.com]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxic Effects of Benzoxazole Compounds on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of various benzoxazole derivatives on a range of cancer cell lines. The information compiled herein is collated from recent scientific literature and is intended to guide researchers in the screening and characterization of novel benzoxazole-based anticancer agents. Detailed protocols for key experimental assays are provided to ensure reproducibility and standardization of results.
Introduction
Benzoxazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties.[1][2][3] The benzoxazole scaffold is considered a "privileged" structure, as it is a component of numerous biologically active compounds. Its structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, allows for potential interactions with biological macromolecules, contributing to its therapeutic effects.[1][3] Researchers have synthesized and evaluated a multitude of benzoxazole derivatives, demonstrating their potent cytotoxic effects against various human cancer cell lines, including those of the breast, lung, colon, and liver.[4][5][6] The mechanisms underlying their anticancer activity are diverse, often involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway.[7][8][9]
Data Presentation: In Vitro Cytotoxicity of Benzoxazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of selected benzoxazole derivatives against various cancer cell lines, providing a comparative view of their cytotoxic potential.
Table 1: Cytotoxicity (IC₅₀, µM) of Benzoxazole Derivatives Against Various Cancer Cell Lines
| Compound ID/Series | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | HT-29 (Colon) | PC-3 (Prostate) | Reference Compound |
| Benzoxazole-pyrazole moiety | Responsive | - | Highly Responsive | - | - | - | - |
| Nitro substitution at position 6 | Highly Responsive | - | Highly Responsive | - | - | - | - |
| Benzoxazole-1,3,4-oxadiazole (Compound 12b) | High Activity | - | Active | - | Better than standard | - | CA-4 |
| Benzoxazole-benzamide (Compound 1) | 10.1 µM | - | - | 9.9 µM | - | - | Sorafenib |
| Benzoxazole-benzamide (Compound 11) | 13.3 µM | - | - | 12.1 µM | - | - | Sorafenib |
| New Benzoxazole Derivatives (Compound 14b) | - | 4.61 µM | - | - | - | - | - |
| New Benzoxazole Derivatives (Compound 14i) | 6.94 ± 0.22 µM | 3.22 ± 0.13 µM | - | - | - | - | Sorafenib |
| New Benzoxazole Derivatives (Compound 14l) | 6.87 ± 0.23 µM | 6.70 ± 0.47 µM | - | - | - | - | - |
| New Benzoxazole Derivatives (Compound 14o) | - | - | - | - | - | - | - |
| Modified Benzoxazole (Compound 8d) | 3.43 µM | 2.43 µM | - | 2.79 µM | - | - | Sorafenib |
| Piperidinyl-Based Benzoxazole (Compound 11b) | 4.30 µM | - | 6.68 µM | - | - | 7.06 µM | Sorafenib |
Note: "-" indicates data not available in the cited sources. The responsiveness and activity levels are as described in the source literature.[4][8][9][10][11]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from several sources and can be adapted based on specific experimental needs.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of benzoxazole compounds on cancer cell lines by measuring the metabolic activity of viable cells.[12]
Workflow Diagram:
Caption: Workflow for the MTT-based cell viability assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzoxazole compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (10 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a density of 2 x 10³ cells per well in 100 µL of complete medium.[12]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the benzoxazole compounds in the complete medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the benzoxazole compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48 hours under the same conditions.[12]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[12]
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by benzoxazole compounds.[7][13][14]
Workflow Diagram:
Caption: Experimental workflow for apoptosis detection.
Materials:
-
Cancer cell lines
-
Benzoxazole compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the benzoxazole compound at its predetermined IC₅₀ concentration for 24 or 48 hours.[7][14]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of benzoxazole compounds on the cell cycle progression of cancer cells.
Workflow Diagram:
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Cancer cell lines
-
Benzoxazole compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) / RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with the benzoxazole compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Some studies have shown that certain benzoxazole derivatives can cause cell cycle arrest at the G2/M phase or an increase in the pre-G1 population, indicative of apoptosis.[8][9]
Signaling Pathways
Benzoxazole derivatives exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression.
VEGFR-2 Inhibition and Apoptosis Induction
Several studies have identified benzoxazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7][9][14][15][16] Inhibition of VEGFR-2 can block downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis.
Signaling Pathway Diagram:
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ajphs.com [ajphs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. esisresearch.org [esisresearch.org]
- 14. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
High-Yield Synthesis of 4,5-Disubstituted Oxazoles Directly from Carboxylic Acids
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a highly efficient and direct method for synthesizing 4,5-disubstituted oxazoles from readily available carboxylic acids. The protocol is distinguished by its operational simplicity, broad substrate scope, and high yields. The core of this methodology involves the in situ activation of a carboxylic acid using a stable triflylpyridinium reagent, followed by a [3+2] cycloaddition reaction with an activated isocyanide component. This one-pot procedure avoids the need for pre-activating carboxylic acids as acid chlorides or anhydrides, offering a streamlined approach for the construction of the oxazole core, a prevalent motif in pharmacologically active compounds.[1][2][3][4][5][6] The versatility of this method is demonstrated through its application to a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids, as well as its tolerance of various functional groups.[1][2]
Introduction
The 4,5-disubstituted oxazole moiety is a key structural component in numerous natural products and bioactive molecules, making the development of efficient synthetic routes a significant area of interest in medicinal chemistry and drug development.[2][6] Traditional methods for oxazole synthesis often require harsh reaction conditions, the use of strong bases, or multi-step procedures involving the pre-activation of carboxylic acids.[1] This application note details a modern, expedient protocol that proceeds directly from carboxylic acids, utilizing a stable triflylpyridinium reagent (DMAP-Tf) for activation. This method offers several advantages, including mild reaction conditions, high functional group tolerance, scalability, and for some variations, the ability to recycle the base (DMAP).[1][2]
Overall Reaction Scheme
The general transformation involves the reaction of a carboxylic acid with an activated isocyanide in the presence of a triflylpyridinium activating agent and a base.
Caption: General reaction scheme for the synthesis of 4,5-disubstituted oxazoles.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Carboxylic Acids
This protocol is optimized for a broad range of aromatic and heteroaromatic carboxylic acids.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Ethyl isocyanoacetate (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)
-
DMAP-Tf (triflylpyridinium reagent) (1.3 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a screw-capped vial equipped with a magnetic stir bar, add the carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and anhydrous DCM (2.0 mL) under a dry nitrogen atmosphere.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add DMAP-Tf (0.27 mmol, 1.3 equiv) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add ethyl isocyanoacetate (0.25 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the vial and place it in a preheated oil bath at 40 °C.
-
Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4,5-disubstituted oxazole.
Protocol 2: Synthesis of 4,5-Disubstituted Oxazoles from Aliphatic Carboxylic Acids
This protocol is adapted for aliphatic carboxylic acids, which may be less reactive and require a longer reaction time.[2]
Materials:
-
Aliphatic carboxylic acid (1.0 equiv)
-
Ethyl isocyanoacetate or Tosylmethyl isocyanide (TosMIC) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)
-
DMAP-Tf (triflylpyridinium reagent) (1.3 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a screw-capped vial with a magnetic stir bar, add the aliphatic carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and anhydrous DCM (2.0 mL) under a dry nitrogen atmosphere.[6]
-
Stir the mixture for 5 minutes at room temperature after the addition of DMAP-Tf (0.27 mmol, 1.3 equiv).[6]
-
After dissolving all solids, add the isocyanide (ethyl isocyanoacetate or TosMIC) (0.25 mmol, 1.2 equiv).[6]
-
Stir the mixture in a preheated oil bath at 40 °C for 3 hours.[6]
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure 4,5-disubstituted oxazole.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Synthesis of Benzoxazoles Using Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazoles are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and functional materials.[1][2][3] Their derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] Traditional methods for synthesizing benzoxazoles often require harsh conditions, long reaction times, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering benefits such as dramatically reduced reaction times, higher yields, and milder reaction conditions, which aligns with the principles of green chemistry.[5][6][7]
This document provides detailed protocols for the one-pot synthesis of benzoxazole derivatives using microwave irradiation, based on recently published methodologies.
General Workflow & Signaling Pathway
The one-pot synthesis of benzoxazoles under microwave irradiation generally involves the condensation of a 2-aminophenol derivative with an aldehyde or carboxylic acid, followed by an intramolecular cyclization. The microwave energy efficiently promotes the reaction, often with the aid of a catalyst.
Caption: General experimental workflow for microwave-assisted benzoxazole synthesis.
The reaction typically proceeds through the formation of a Schiff base intermediate when using an aldehyde, which then undergoes oxidative cyclization to form the benzoxazole ring.
Caption: General reaction pathway for benzoxazole synthesis from 2-aminophenol and an aldehyde.
Experimental Protocols
Protocol 1: Deep Eutectic Solvent (DES) Catalyzed Synthesis
This protocol utilizes a green and reusable deep eutectic solvent as a catalyst under solvent-free conditions.[4]
Reactants and Reagents:
-
2-Aminophenol derivatives (1.0 mmol)
-
Aromatic aldehydes (1.0 mmol)
-
[CholineCl][oxalic acid] (10 mol%)
Procedure:
-
In a microwave process vial, combine the 2-aminophenol derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and [CholineCl][oxalic acid] (10 mol%).[4]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling the reaction mixture to room temperature, add ethyl acetate (3 x 5 mL) for extraction.
-
Wash the combined organic layers with distilled water (3 x 10 mL) and dry over anhydrous Na₂SO₄.[4]
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodine-Mediated Solvent-Free Synthesis
This method employs iodine as an oxidant in a solvent-free reaction, offering an environmentally friendly approach.[5]
Reactants and Reagents:
-
2-Amino-4-methylphenol (0.5 mmol)
-
Aromatic aldehydes (0.5 mmol)
-
Potassium carbonate (K₂CO₃) (0.5 mmol, 69 mg)
-
Iodine (I₂) (0.5 mmol, 126.9 mg)
Procedure:
-
Combine 2-amino-4-methylphenol (0.5 mmol), the aromatic aldehyde (0.5 mmol), K₂CO₃ (0.5 mmol), and I₂ (0.5 mmol) in a microwave reactor vial.[5]
-
Subject the mixture to microwave irradiation at 120°C for 10 minutes.[5]
-
After the reaction is complete, add a saturated aqueous solution of Na₂SO₃ (5 mL) to the reaction mixture.
-
Extract the resulting solution with ethyl acetate (3 x 10 mL).[5]
-
Wash the combined organic layers with a saturated solution of NaCl (30 mL) and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 3: PIFA-Promoted Synthesis
This protocol uses phenyliodonium bis(trifluoroacetate) (PIFA) as an effective oxidant for the cyclocondensation reaction.[6]
Reactants and Reagents:
-
2-Aminophenol (1.0 mmol)
-
Aldehydes (1.0 mmol)
-
PIFA (1.1 mmol)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
To a solution of 2-aminophenol (1.0 mmol) and the aldehyde (1.0 mmol) in DCM (5 mL) in a microwave vial, add PIFA (1.1 mmol).[6]
-
Irradiate the mixture in a microwave reactor at 80°C for 15 minutes.
-
After completion of the reaction (monitored by TLC), pour the mixture into water and extract with DCM.
-
Wash the organic layer with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/EtOAc mixture.[6]
Data Presentation
The following tables summarize the quantitative data from the cited protocols, showcasing the efficiency of microwave-assisted one-pot synthesis of benzoxazoles.
Table 1: Synthesis of Benzoxazoles using [CholineCl][oxalic acid] Catalyst [4]
| Entry | 2-Aminophenol Derivative | Aldehyde Derivative | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 2-Aminophenol | Benzaldehyde | 15 | 120 | 95 |
| 2 | 2-Amino-4-chlorophenol | Benzaldehyde | 15 | 120 | 92 |
| 3 | 2-Aminophenol | 4-Chlorobenzaldehyde | 15 | 120 | 94 |
| 4 | 2-Amino-4-methylphenol | 4-Methoxybenzaldehyde | 15 | 120 | 96 |
Table 2: Iodine-Mediated Synthesis of 2,5-Disubstituted Benzoxazoles [5]
| Entry | Aldehyde Derivative | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 10 | 120 | 85 |
| 2 | 4-Methoxybenzaldehyde | 10 | 120 | 90 |
| 3 | 4-Chlorobenzaldehyde | 10 | 120 | 88 |
| 4 | 4-Nitrobenzaldehyde | 10 | 120 | 67 |
Table 3: PIFA-Promoted Synthesis of 2-Arylbenzoxazoles [6]
| Entry | Aldehyde Derivative | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 15 | 80 | 92 |
| 2 | 4-Methylbenzaldehyde | 15 | 80 | 94 |
| 3 | 4-Chlorobenzaldehyde | 15 | 80 | 95 |
| 4 | 2-Naphthaldehyde | 15 | 80 | 89 |
Conclusion
Microwave-assisted one-pot synthesis is a highly effective and efficient method for the preparation of benzoxazole derivatives.[1][3] The protocols presented here demonstrate a variety of approaches, from catalyst-free and solvent-free conditions to the use of environmentally benign catalysts like deep eutectic solvents.[4][5][8] These methodologies provide researchers with rapid, high-yielding, and greener routes to a diverse range of benzoxazole compounds, thereby accelerating their investigation in medicinal chemistry and materials science.[7]
References
- 1. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 2. jetir.org [jetir.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Benzo[d]oxazole-5-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Benzo[d]oxazole-5-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound derivatives is primarily due to their molecular structure. These compounds possess a rigid, hydrophobic benzoxazole core, which contributes to poor solvation in water. While the carboxylic acid group provides some polarity, the larger, nonpolar ring system often dominates, leading to low intrinsic solubility in neutral aqueous solutions.[1]
Q2: What are the recommended initial steps to take when encountering solubility issues?
A2: A systematic approach is recommended. First, accurately determine the compound's intrinsic solubility to establish a baseline. Following this, initial strategies to enhance solubility include:
-
pH Modification: Since these are carboxylic acid derivatives, adjusting the pH of the solution is a highly effective method. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1]
-
Co-solvents: Employing water-miscible organic solvents can significantly increase the solubility of these lipophilic compounds. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]
Q3: My compound precipitates when I dilute my DMSO stock solution with an aqueous buffer for a biological assay. What should I do?
A3: This is a common challenge known as "precipitation upon dilution." Here are several troubleshooting steps:
-
Reduce the initial concentration: Lowering the concentration of your stock solution in the organic solvent can help.
-
Optimize the final solvent concentration: Determine the maximum percentage of the organic co-solvent that your assay can tolerate while keeping the compound in solution.
-
Alter the solubilization method: Instead of relying solely on a co-solvent, consider preparing a salt form of your compound or using a formulation approach like cyclodextrin complexation to improve aqueous compatibility.
Q4: What formulation strategies can be employed to improve the oral bioavailability of poorly soluble this compound derivatives?
A4: Several formulation strategies can enhance oral bioavailability by improving the dissolution rate and apparent solubility of your compound:[1]
-
Salt Formation: Creating a salt of the carboxylic acid with a suitable counter-ion is a highly effective way to increase both solubility and dissolution rate.[1]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create a high-energy amorphous state, which dissolves more rapidly than the crystalline form.[1]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic benzoxazole moiety within the cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.[1]
-
Particle Size Reduction: Techniques such as micronization and nanonization increase the surface area of the drug particles, leading to a faster dissolution rate.
Troubleshooting Guides
Issue 1: Compound has Low Aqueous Solubility
This guide provides a systematic approach to troubleshoot and improve the aqueous solubility of your this compound derivative.
Caption: Troubleshooting workflow for low aqueous solubility.
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
If your compound exhibits poor oral bioavailability, the following troubleshooting steps can help identify and address the underlying causes.
| Possible Cause | Troubleshooting Step |
| Poor Dissolution in the GI Tract | The compound's low solubility is likely the rate-limiting step for absorption. Consider formulating the compound as a solid dispersion or a cyclodextrin complex to improve its dissolution rate.[1] |
| First-Pass Metabolism | Benzoxazole compounds may be subject to metabolism in the gut wall or liver. Investigate potential metabolic pathways and consider co-administration with a metabolic inhibitor (with appropriate controls).[1] |
| Efflux by Transporters | The compound may be a substrate for efflux transporters like P-glycoprotein. Conduct in vitro transporter assays to assess this possibility. |
Quantitative Data Summary
Table 1: Solubility of this compound Derivative in Various Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water (pH 7.4) | 25 | ||
| 0.1 N HCl (pH 1.2) | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| Polyethylene Glycol 400 | 25 |
Table 2: pH-Dependent Aqueous Solubility Profile
| pH | Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 2.0 | Phosphate | 25 | ||
| 4.0 | Acetate | 25 | ||
| 6.0 | Phosphate | 25 | ||
| 7.4 | Phosphate | 25 | ||
| 8.0 | Tris | 25 | ||
| 10.0 | Carbonate | 25 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
Materials:
-
Test compound (solid)
-
Selected aqueous buffer (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Prepare a standard curve of the compound in the same buffer to accurately determine the concentration.
Caption: Workflow for thermodynamic solubility determination.
Protocol 2: pH-Dependent Solubility Profile
This protocol outlines the steps to determine the solubility of your compound across a range of pH values.
Materials:
-
Test compound (solid)
-
A series of buffers covering the desired pH range (e.g., phosphate, acetate, tris)
-
pH meter
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of buffers at different pH values (e.g., from pH 2 to 10).
-
Follow the shake-flask method described in Protocol 1 for each pH buffer.
-
After quantification, plot the solubility (on a logarithmic scale) against the pH to visualize the pH-solubility profile.
Caption: Effect of pH on the ionization of a carboxylic acid.
Protocol 3: Co-solvent Solubility Determination
This protocol is for determining the solubility in a binary solvent system.
Materials:
-
Test compound (solid)
-
Primary solvent (e.g., water or buffer)
-
Co-solvent (e.g., DMSO, ethanol)
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of co-solvent mixtures with varying percentages of the organic solvent (e.g., 1%, 5%, 10%, 20% v/v in the primary solvent).
-
Follow the shake-flask method described in Protocol 1 for each co-solvent mixture.
-
Plot the solubility against the percentage of the co-solvent to determine the optimal concentration for your needs.
Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This is a general protocol for preparing a solid dispersion to enhance solubility.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the benzoxazole compound and the hydrophilic carrier in a suitable organic solvent. Ensure a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Sizing: Scrape the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
This technical support center provides a foundation for addressing solubility challenges with this compound derivatives. It is important to note that the optimal method for solubility enhancement will be compound-specific and may require empirical testing and optimization.
References
Technical Support Center: Overcoming Challenges in the Scale-up Production of Oxazole Carboxylic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up the production of oxazole carboxylic acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of oxazole carboxylic acids?
A1: Scaling up the synthesis of oxazole carboxylic acids often presents challenges such as decreased yields, increased impurity profiles, and difficulties in purification. Common issues include incomplete reactions, side reactions leading to byproducts like isomeric impurities or degradation products, and challenges with heat and mass transfer in larger reactors.[1][2] The stability of the oxazole ring and the carboxylic acid functionality under scale-up conditions can also be a significant concern, with potential for hydrolytic ring-opening or decarboxylation.[3]
Q2: How can I monitor the progress of my scale-up reaction effectively?
A2: Close monitoring of the reaction progress is crucial for a successful scale-up. Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable.[4] For real-time analysis, process analytical technology (PAT) tools such as in-situ infrared (IR) spectroscopy or Raman spectroscopy can provide continuous data on the consumption of reactants and formation of products and intermediates.
Q3: What are the key safety considerations when handling reagents for oxazole synthesis on a larger scale?
A3: Many reagents used in oxazole synthesis, such as isocyanides (e.g., TosMIC), can be toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2] Reactions involving strong bases or pyrophoric reagents demand strict adherence to safety protocols, including the use of inert atmospheres and appropriate quenching procedures. Exothermic reactions must be carefully controlled to prevent thermal runaways.[2]
Troubleshooting Guides
Problem 1: Low Yield in Scale-Up Synthesis
Observed Issue: The percentage yield of the desired oxazole carboxylic acid is significantly lower in the scaled-up batch compared to the lab-scale synthesis.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure efficient mixing to maintain homogeneity in the larger reactor.[1] - Gradually increase the reaction time or temperature while monitoring for impurity formation.[1] - Confirm the stoichiometry of reactants is accurate for the larger scale. |
| Side Reactions | - Optimize the reaction temperature to disfavor the formation of side products.[1] - Minimize impurities in starting materials that could lead to competing reactions.[1] - Consider a different synthetic route that may be less prone to side reactions at scale. |
| Product Degradation | - Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup to prevent hydrolysis.[1] - Use moderate temperatures during the reaction and subsequent purification steps to avoid decarboxylation or ring opening.[1] |
| Inefficient Deprotonation (for specific syntheses like Van Leusen) | - Use a fresh, anhydrous base. - Consider using a stronger, non-nucleophilic base if applicable.[2] |
Problem 2: Formation of Significant Impurities
Observed Issue: HPLC or NMR analysis of the crude product from the scaled-up reaction shows a complex mixture with significant levels of unknown impurities.
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | - Ensure accurate stoichiometry and sufficient reaction time.[1] - Monitor the reaction to confirm the complete consumption of starting materials. |
| Isomeric Byproducts | - Purify intermediates to ensure high isomeric purity before proceeding to the next step.[1] |
| Ring-Opened Products | - Avoid harsh acidic or basic conditions during workup, as the oxazole ring can be susceptible to cleavage.[1] |
| Decarboxylation Product | - Avoid elevated temperatures during the reaction and purification, as the carboxylic acid group can be lost.[1] |
| Byproducts from Reagents (e.g., triphenylphosphine oxide) | - Choose a synthetic route that avoids reagents known to produce difficult-to-remove byproducts. - Optimize the purification strategy to specifically target the removal of these byproducts. |
Problem 3: Difficulty in Purification at Scale
Observed Issue: Standard purification methods like silica gel chromatography are not providing adequate separation or are leading to significant product loss at a larger scale.
| Potential Cause | Suggested Solution |
| Product Degradation on Silica Gel | - Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[5] - Reversed-phase chromatography can be a viable alternative.[5] |
| Poor Separation of Similarly Polar Compounds | - Explore alternative purification techniques such as crystallization, which relies on differences in solubility.[5] - Consider converting the carboxylic acid to a salt for purification, followed by regeneration of the free acid.[1] |
| Product Tailing on Chromatography | - Add a small amount of a competitive polar solvent like acetic acid or formic acid to the mobile phase to improve peak shape.[3] |
| Trapped Solvents | - Utilize a rotary evaporator followed by drying under a high vacuum. - Co-evaporation with a lower-boiling point solvent can aid in the removal of high-boiling point solvents.[5] |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Model Oxazole Synthesis
This table summarizes the optimization of reaction conditions for the synthesis of an oxazole derivative directly from a carboxylic acid, demonstrating the impact of base and solvent on the yield.
| Entry | Base (1.5 equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | - | CH₂Cl₂ | rt | 60 | ND |
| 2 | NEt₃ | CH₂Cl₂ | 40 | 60 | ND |
| 3 | DIPEA | CH₂Cl₂ | 40 | 60 | ND |
| 4 | DABCO | CH₂Cl₂ | rt | 60 | 47 |
| 5 | DMAP | CH₂Cl₂ | rt | 60 | 70 |
| 6 | DMAP | CH₂Cl₂ | 40 | 30 | 96 |
| 7 | DMAP | DMSO | 40 | 30 | 85 |
| 8 | DMAP | THF | 40 | 30 | 82 |
| 9 | DMAP | 1,4-dioxane | 40 | 30 | 78 |
| 10 | DMAP | MeCN | 40 | 30 | 88 |
| Adapted from a study on the synthesis of 4,5-disubstituted oxazoles.[1] ND = Not Detected. |
Table 2: Hypothetical Impurity Profile of a Scaled-Up Oxazole Carboxylic Acid Batch
This table provides a hypothetical comparison of the impurity profile of a lab-scale versus a scaled-up synthesis of an oxazole carboxylic acid, as determined by HPLC.
| Impurity | Retention Time (min) | Area % (Lab Scale) | Area % (Scale-Up) | Potential Identity |
| Product | 10.2 | 98.5 | 85.3 | Desired Oxazole Carboxylic Acid |
| Impurity A | 8.5 | 0.8 | 5.7 | Unreacted Starting Material |
| Impurity B | 12.1 | 0.4 | 4.2 | Isomeric Byproduct |
| Impurity C | 7.3 | 0.2 | 2.5 | Degradation Product (e.g., ring-opened) |
| Impurity D | 6.1 | <0.1 | 2.3 | Decarboxylation Product |
Experimental Protocols
General Protocol for Gram-Scale Synthesis of a 4,5-Disubstituted Oxazole from a Carboxylic Acid
This protocol is adapted from a reported scalable synthesis.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), 4,4-dimethylaminopyridine (DMAP, 1.5 equiv), and dichloromethane (DCM, 0.1 M).
-
Reagent Addition: Under a dry nitrogen atmosphere, add the triflylpyridinium reagent (1.3 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at 40 °C for 30 minutes.
-
Workup: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to obtain the desired oxazole derivative.[1]
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of an oxazole carboxylic acid.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized oxazole carboxylic acid in a suitable solvent such as methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter.[6]
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water containing an acidic modifier like 0.1% formic acid.
-
Analysis: Set the column temperature (e.g., 30°C), flow rate (e.g., 1.0 mL/min), and UV detection wavelength (e.g., 254 nm). Inject the sample and analyze the resulting chromatogram to determine the area percentage of the main peak and any impurity peaks.[6]
Visualizations
Caption: A general experimental workflow for the purification of oxazole carboxylic acids.
Caption: A logical workflow for troubleshooting common scale-up production issues.
Caption: A plausible reaction mechanism for a direct synthesis of oxazoles from carboxylic acids.[7]
References
Minimizing byproduct formation in benzoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during benzoxazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low yield in my benzoxazole synthesis. What are the common causes and how can I troubleshoot this?
A1: Low yields in benzoxazole synthesis can be attributed to several factors, including the purity of starting materials, suboptimal reaction conditions, and inefficient purification.[1]
Initial Troubleshooting Steps:
-
Assess Starting Material Purity: Impurities in 2-aminophenol or the corresponding aldehyde/carboxylic acid can hinder the reaction.[1][2] It is crucial to use high-purity reagents. The purity can be checked through methods like melting point analysis and spectroscopic techniques (NMR, IR).[1]
-
Verify Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical for successful synthesis.[2] A reaction that has stalled may require a gradual increase in temperature.[2] Some solvent-free reactions may even necessitate temperatures as high as 130°C for good yields.[2]
-
Evaluate Catalyst Activity: If a catalyst is being used, ensure it is active and handled correctly, as some are sensitive to air and moisture.[1][2] In some cases, a slight increase in catalyst loading can improve the conversion rate.[1]
-
Check Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of side products.[1]
Q2: My reaction is not going to completion, and I suspect the formation of byproducts. What are the common side products and how can their formation be minimized?
A2: Side product formation is a frequent cause of reduced yields. Common byproducts depend on the synthetic route employed.
Common Byproducts and Minimization Strategies:
-
Schiff Base Formation: In syntheses involving the condensation of 2-aminophenol with an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1] To encourage complete cyclization, consider increasing the reaction temperature or time.[2] The addition of a suitable oxidant might also be necessary.[2]
-
Over-alkylation/acylation: When using alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
-
Polymerization: Starting materials or intermediates can polymerize under certain conditions, especially at high temperatures or in highly acidic or basic environments.[1][2]
-
Oxidation of 2-aminophenol: 2-aminophenols are susceptible to air oxidation, which can result in colored impurities and lower yields.[2]
To minimize byproduct formation:
-
Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and reactant stoichiometry is crucial.[1]
-
Select the Appropriate Catalyst: The choice of catalyst can greatly influence the reaction's selectivity.[1]
-
Utilize a Protective Atmosphere: For reactants or intermediates sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.[1][2]
Q3: I am losing a significant amount of my product during the purification step. What are some effective purification strategies for benzoxazoles?
A3: Product loss during purification is a common challenge. Here are some strategies to improve recovery:
-
Column Chromatography: This is a widely used and effective method for purifying benzoxazoles. The selection of an appropriate solvent system is critical for achieving good separation.[1]
-
Recrystallization: This technique can be employed to purify the crude product. A solvent system of acetone and acetonitrile has been reported for the recrystallization of substituted benzoxazoles.
-
Trituration: Precipitating or triturating the compound from a mixed solvent system can also be an effective purification method.
-
Use of Resins: Specific resins can be used to remove excess reagents and byproducts. For instance, Amberlyst A-26 thiosulfate resin and diisopropylaminomethyl resin (PS-DIEA) have been used for this purpose.[3]
Quantitative Data Summary
The yield of benzoxazole synthesis is highly dependent on the chosen catalyst and reaction conditions. Below is a comparison of different catalytic systems for the synthesis of 2-phenylbenzoxazole.
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BAIL gel (1 mol%) | 130 | 5 | 98 | [4] |
| BAIL | 130 | 5 | 87 | [4] |
| [emim]Cl-ZnCl2@Fe3O4 | 70 | 0.5 | 90 | [5] |
| Sm(OTf)3 | Not Specified | Not Specified | Good | [3] |
| FeCl3 (5%) in Toluene | 110 | 24 | 70 | [5] |
| CeCl3 (15 mol%) | 100 | 36 | 73 | [5] |
Key Experimental Protocols
1. General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions
This protocol is adapted from a method demonstrating high yields and catalyst recyclability.[4]
-
Reactants:
-
2-Aminophenol (1 mmol)
-
Benzaldehyde (1 mmol)
-
BAIL gel (0.010 g, 1.0 mol %)
-
-
Procedure:
-
Combine 2-aminophenol, benzaldehyde, and the BAIL gel in a 5 mL vessel.
-
Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an acetone/petroleum ether (1:19) solvent system.[4]
-
2. Cyclization of o-Aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
This method provides an alternative to the highly toxic cyanogen bromide.[6]
-
Reactants:
-
o-Aminophenol (0.9 mmol, 1 equiv)
-
NCTS (1.35 mmol, 1.5 equiv)
-
BF₃·Et₂O (1.8 mmol, 2 equiv)
-
1,4-Dioxane (4 mL)
-
-
Procedure:
-
Dissolve o-aminophenol and NCTS in 1,4-dioxane.
-
Add BF₃·Et₂O dropwise to the mixture.
-
Reflux the mixture overnight (typically 24-30 hours), monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated NaHCO₃ solution until the pH is approximately 7.
-
Dilute with water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography using a Hexane/Ethyl Acetate solvent system.[6]
-
Visual Diagrams
Caption: A typical experimental workflow for the synthesis of benzoxazoles.
Caption: A troubleshooting guide for addressing low yields in benzoxazole synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Benzoisoxazole Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of benzoisoxazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzoisoxazoles in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired benzoisoxazole product. What are the potential causes and how can I address them?
Answer: Low yields in benzoisoxazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions and inefficient purification.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in your starting materials can significantly interfere with the reaction. It is recommended to use high-purity reagents, and purification of starting materials by recrystallization or distillation may be necessary.[2]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, in the thermolysis of 2-azidobenzophenones, the choice of solvent dramatically impacts the yield, with xylene at 135°C often providing higher yields than toluene or DMF.[3][4]
-
Catalyst Activity: If a catalyst is used, ensure it is active.[1] Some catalysts are sensitive to air and moisture and may require activation.[1] A slight increase in catalyst loading can sometimes significantly improve the conversion rate.[1]
-
Stoichiometry of Reactants: Ensure the molar ratios of your reactants are correct.[1] Using a slight excess of one reactant can sometimes drive the reaction to completion.[2]
-
Inert Atmosphere: Many reagents and intermediates in benzoisoxazole synthesis are sensitive to air and moisture.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[2]
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant amounts of impurities alongside my desired benzoisoxazole product. How can I identify and minimize them?
Answer: The formation of side products is a common reason for low yields.[1][3] Understanding the potential side reactions of your chosen synthetic route is key to mitigating them.
-
Beckmann Rearrangement: A frequent side reaction when synthesizing benzoisoxazoles from o-hydroxyaryl oximes is the Beckmann rearrangement, which leads to the formation of isomeric benzoxazoles.[4][5] This is particularly common under acidic or aqueous conditions.[5] To favor the desired N-O bond formation for benzoisoxazole, anhydrous (dry) reaction conditions are often preferred.[4][5][6]
-
Dimerization of Intermediates: In syntheses involving the [3+2] cycloaddition of in situ generated nitrile oxides and arynes, a major side reaction is the dimerization of the nitrile oxide.[5] To suppress this, the nitrile oxide precursor (e.g., chlorooxime) can be added slowly to the reaction mixture to maintain a low concentration.[3][5]
-
Incomplete Cyclization: In syntheses involving the condensation of a 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[1] To promote complete cyclization, you can try increasing the reaction temperature or time, or adding a suitable oxidant.[2][7]
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize, leading to a complex mixture of products.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2-benzisoxazoles?
A1: Several methods are commonly employed for the synthesis of the 1,2-benzisoxazole core. Traditional approaches are based on the construction of the five-membered ring and involve either C-O or N-O bond formation.[3]
-
C-O Bond Formation: This typically involves the cyclization of o-substituted aryl oximes under basic conditions.[3]
-
N-O Bond Formation: This route uses o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as starting materials.[3]
-
[3+2] Cycloaddition: This method involves the reaction of in situ generated nitrile oxides and arynes.[3][6]
Q2: My reaction seems to stall and does not go to completion, as indicated by TLC analysis. What can I do?
A2: A stalled reaction can be attributed to several factors:
-
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. Consider incrementally increasing the temperature while closely monitoring the reaction's progress.[2]
-
Catalyst Deactivation: The catalyst may have lost its activity. Adding a fresh portion of the catalyst might help restart the reaction.[2]
-
Incorrect Stoichiometry: Verify that the stoichiometry of your reactants is correct. Sometimes, using a slight excess of one reactant can help drive the reaction to completion.[2]
Q3: I am following a literature procedure, but my yields are consistently lower than reported. What could be the issue?
A3: Several factors can contribute to lower-than-expected yields even when following a published protocol:[3]
-
Reagent and Solvent Quality: The specific grade and purity of reagents and solvents can differ from those used in the original publication.[3]
-
Reaction Setup: The efficiency of stirring and heat transfer can vary between different laboratory setups.[3]
-
Trace Impurities: The reaction may be sensitive to trace impurities present in your specific reagents or solvents.[3]
Q4: Can you provide a general overview of the reaction mechanism for benzoisoxazole formation from an o-haloaryl oxime?
A4: The generally accepted mechanism for the base-promoted cyclization of an o-haloaryl oxime involves the following steps:
-
Deprotonation: A base deprotonates the oxime hydroxyl group to form an oxime anion.
-
Intramolecular Nucleophilic Aromatic Substitution (SNAr): The resulting anion acts as a nucleophile and attacks the ortho-position of the aromatic ring, displacing the halide to form the benzoisoxazole ring.[4]
Data Presentation
Table 1: Optimization of [3+2] Cycloaddition for 3-Phenylbenzisoxazole Synthesis
| Entry | Aryne Precursor (equiv) | CsF (equiv) | Solvent | Temperature (°C) | Addition Time (h) | Yield (%) |
| 1 | 1 | 3 | Acetonitrile | RT | - | 46 |
| 2 | 1 | 3 (TBAT) | Acetonitrile | RT | - | 0 |
| 3 | 1 | 3 | THF | RT | - | 0 |
| 4 | 1 | 3 (TBAT) | THF | RT | - | 0 |
| 5 | 1 | 3 | Acetonitrile | 60 | - | 35 |
| 6 | 1 | 1.5 | Acetonitrile | RT | - | 23 |
| 7 | 2 | 3 | Acetonitrile | RT | - | 61 |
| 8 | 2 | 3 | THF | RT | - | 0 |
| 9 | 2 | 3 | Acetonitrile | RT | 1 | 75 |
| 10 | 2 | 3 | Acetonitrile | RT | 2.5 | 90 |
Adapted from a study on the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[8]
Table 2: Effect of Solvent on the Thermolysis of 2-Azidobenzophenones
| Solvent | Temperature (°C) | Yield (%) |
| Xylene | 135 | Quantitative |
| Toluene | 110 | Lower |
| DMF | 153 | Lower |
This table summarizes the impact of solvent choice on the yield of benzoisoxazole formation via thermolysis.[4]
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition
This protocol details the cycloaddition of an in situ generated nitrile oxide and an aryne.[3]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the silylaryl triflate (aryne precursor, 2.0 equiv) and cesium fluoride (CsF, 3.0 equiv) in acetonitrile.[3]
-
Reagent Addition: Prepare a solution of the chlorooxime (1.0 equiv) in acetonitrile.[3] Add this solution to the reaction mixture via a syringe pump over 2.5 hours at room temperature.[3][8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.[3]
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5] The crude product can be further purified by column chromatography.
Protocol 2: Synthesis of 4-Acetyl-3-methyl-1,2-benzisoxazole
This protocol describes the synthesis from an oxime precursor.[3]
-
Reaction Mixture: To a solution of 2-oximinoacetyl-4-acetyl phenol (0.1 M) in N,N-dimethylformamide (8.0 mL), add sodium acetate (0.22 M) and acetic anhydride (0.23 M).[3]
-
Reaction Conditions: Reflux the reaction mixture for 4 hours, monitoring the consumption of the starting material by TLC.[3]
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.[3]
-
Isolation: Filter the resulting brownish solid and dry it.[3] The product can be further purified if necessary. (Reported Yield: 74.81%).[3]
Visualizations
Caption: Troubleshooting workflow for low yields in benzoisoxazole synthesis.
Caption: Major synthetic pathways to the benzoisoxazole core.
Caption: Common side reactions and their mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzisoxazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of 5-Methoxyoxazole-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of 5-Methoxyoxazole-2-carboxylic acid.
Issue 1: Low Yield of the Final Product
Question: Why is the yield of my 5-Methoxyoxazole-2-carboxylic acid consistently low?
Answer: Low yields can result from several factors throughout the synthetic process.[1] Common causes include incomplete reaction conversion, side reactions consuming starting materials, and product loss during purification steps.[1]
Potential Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.[1] Consider increasing the reaction time or temperature, but monitor for the formation of degradation products.[2] For the hydrolysis step, ensure an adequate amount of base (e.g., LiOH or NaOH) is used and that the ester is fully dissolved, potentially by using a co-solvent like THF or methanol.[3][4] |
| Side Reactions | The purity of starting materials is crucial, as impurities can catalyze side reactions.[1] Ensure all reagents are of high purity. The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, so moderation is key during workup.[2] |
| Product Degradation | The final product can undergo decarboxylation at elevated temperatures.[2][3] Avoid excessive heat during reaction workup, solvent removal, and drying. |
| Product Loss During Workup | During acid-base extraction, carefully control the pH. The carboxylic acid is extracted into the basic aqueous layer as its salt and then precipitated by acidification to a pH of approximately 2-3.[2][3] Ensure complete precipitation before filtration. If the product does not precipitate, it may need to be extracted from the acidified aqueous layer with an organic solvent like ethyl acetate.[3] |
Issue 2: Persistent Impurities Observed by TLC/HPLC
Question: I am observing a persistent impurity with a higher Rf value on my TLC plate than my desired carboxylic acid product. What could it be?
Answer: An impurity with a higher Rf value is less polar than your product. The most likely candidate is the unhydrolyzed ester precursor (e.g., ethyl or methyl 5-methoxyoxazole-2-carboxylate).[3] Incomplete hydrolysis is a common issue.
Troubleshooting Steps:
-
Extend Reaction Time: Continue the hydrolysis for a longer duration, monitoring by TLC until the starting ester spot is no longer visible.[3]
-
Increase Base: Add more of the base (e.g., LiOH or NaOH) to drive the reaction to completion.[3]
-
Improve Solubility: If the ester has poor solubility in the reaction medium, add a co-solvent such as THF or methanol to improve miscibility.[3]
-
Purification: A well-executed acid-base extraction should effectively remove the neutral ester impurity from the desired acidic product.[2] Wash the combined basic aqueous layers with a non-polar organic solvent to remove any residual ester before acidification.[2][3]
Question: My final product shows multiple spots on the TLC or multiple peaks in the HPLC chromatogram. What are the likely impurities and how can I minimize them?
Answer: The presence of multiple impurities suggests issues with the reaction conditions or purification process.[3]
Common Impurities and Minimization Strategies:
| Impurity | Identification | Prevention & Minimization |
| Unreacted Starting Materials | Compare TLC/HPLC with authentic standards of the starting materials from the ring formation step. | Ensure accurate stoichiometry and allow for sufficient reaction time.[2] Purify intermediates before proceeding to the next step.[2] |
| Unhydrolyzed Ester | Higher Rf on TLC, less polar than the carboxylic acid. | Ensure complete hydrolysis by extending reaction time, increasing the amount of base, or using a co-solvent for better solubility.[3] |
| Decarboxylation Product (5-methoxyoxazole) | Lower Rf than the ester but may be higher than the acid, depending on the eluent. Can be identified by LC-MS. | Avoid high temperatures during the reaction, workup, and drying stages.[2][3] |
| Ring-Opened Products | May appear as very polar spots on TLC. | The oxazole ring can be sensitive to strong acids or nucleophiles.[2] Use moderate temperatures and avoid harsh pH conditions during workup.[2] |
| Isomeric Byproducts | May have similar polarity to the desired product, making separation difficult. | Optimize reaction conditions (e.g., temperature) to favor the formation of the desired regioisomer.[2] Purification of intermediates is critical.[2] |
A logical workflow for identifying and minimizing these impurities is outlined below.
Caption: A logical workflow for identifying and minimizing impurities.[2]
Issue 3: Purification Challenges
Question: My product is streaking or tailing on the TLC plate. How can I fix this?
Answer: Streaking or tailing of carboxylic acids on silica gel TLC plates is common due to the ionization of the acidic proton on the silica surface.[3] To resolve this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to the eluent system.[3] This suppresses the ionization and results in more defined spots.
Question: The final product is an oil instead of a solid. What should I do?
Answer: An oily product often indicates the presence of impurities that are disrupting the crystal lattice.[3]
-
Re-purify: The most effective solution is to re-purify the material. Column chromatography with an appropriate eluent system (including an acidic modifier) is a good option.[3]
-
Induce Crystallization: If the product is believed to be pure but reluctant to solidify, you can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Adding a seed crystal of the solid product, if available.
-
Cooling the solution to a lower temperature.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 5-Methoxyoxazole-2-carboxylic acid?
A1: A common and scalable method is a two-step process.[3][4] The first step involves the formation of an ester precursor, such as methyl or ethyl 5-methoxyoxazole-2-carboxylate. This can be achieved through various named reactions for oxazole synthesis, like the Robinson-Gabriel, Fischer, or van Leusen methods.[3][5][6] The second step is the hydrolysis (saponification) of the ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the final carboxylic acid.[3][4]
Caption: A typical two-step synthesis workflow for 5-Methoxyoxazole-2-carboxylic acid.[4]
Q2: What are the recommended analytical methods to check the purity of 5-Methoxyoxazole-2-carboxylic acid?
A2: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common and effective methods.[3]
-
HPLC: A reverse-phase C18 column is typically used. A good starting mobile phase is a gradient of water and acetonitrile, with a small amount of an acidic modifier like formic acid or phosphoric acid to ensure good peak shape.[3][7]
-
TLC: Standard silica gel plates can be used. Due to the polar nature of the carboxylic acid, a polar eluent system is required. A mixture of a moderately polar solvent (e.g., ethyl acetate) with a more polar solvent (e.g., methanol) is often effective. As mentioned in the troubleshooting section, adding 0.5-1% acetic or formic acid to the eluent is recommended to prevent streaking.[3]
Q3: How can I effectively purify my final product on a larger scale?
A3: While standard column chromatography can be challenging and lead to product loss on a larger scale, several other methods are effective.[2]
-
Acid-Base Extraction: This is a highly effective and scalable method for purifying carboxylic acids.[2] The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt moves into the aqueous layer, leaving neutral and basic impurities behind. The aqueous layer is then washed with an organic solvent, cooled, and re-acidified with an acid like HCl to precipitate the pure product, which is then collected by filtration.[2][3]
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain soluble.[1]
Experimental Protocols
Protocol 1: General Procedure for Ester Hydrolysis
-
Dissolve the ester precursor (e.g., methyl 5-methoxyoxazole-2-carboxylate) (1.0 equivalent) in a mixture of an alcohol (e.g., methanol or ethanol) or THF and water.[3][4]
-
Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 equivalents) in water.[4]
-
Stir the reaction mixture at room temperature, monitoring the disappearance of the starting material by TLC (typically 2-4 hours).[4]
-
Once the hydrolysis is complete, remove the organic solvent (methanol, ethanol, or THF) under reduced pressure.[3][4]
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester or non-polar impurities.[3][4]
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1N HCl.[3][4]
-
A precipitate of 5-Methoxyoxazole-2-carboxylic acid should form. Collect the solid product by filtration and wash it with cold water.[3][4]
-
Dry the product under vacuum. Avoid high temperatures to prevent decarboxylation.[3]
Protocol 2: HPLC Purity Determination
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution using A: 0.1% formic acid in water and B: acetonitrile.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 1:1 mixture of water and acetonitrile) to a known concentration.[7]
-
Analysis: Inject the sample and calculate purity based on the area percentage of the main peak relative to the total peak area.[7]
References
Stability issues and degradation pathways of bromooxazole carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of bromooxazole carboxylic acid. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the handling, storage, and use of bromooxazole carboxylic acid.
| Problem | Potential Cause | Recommended Action |
| Loss of potency or unexpected low assay results. | Degradation of the parent compound due to improper storage or handling. | 1. Review storage conditions. The compound should be stored at low temperatures, protected from light, and in an inert atmosphere. 2. Analyze the sample using HPLC or LC-MS to identify potential degradation products. 3. Perform a forced degradation study to understand the compound's lability. |
| Appearance of new peaks in HPLC or LC-MS chromatograms. | The compound is degrading under the experimental conditions (e.g., pH of the mobile phase, temperature). | 1. Compare the new peaks to those observed in forced degradation studies to identify the degradation pathway. 2. Adjust the analytical method parameters, such as using a mobile phase with a different pH or lowering the column temperature. 3. Ensure the sample diluent is compatible with the compound and does not promote degradation. |
| Inconsistent results between experimental batches. | Variability in the purity of the starting material or inconsistent experimental conditions. | 1. Re-qualify the starting material to ensure its purity and identity. 2. Standardize all experimental parameters, including solvent sources, temperature, and reaction times. 3. Implement system suitability tests for your analytical methods to ensure consistent performance. |
| Discoloration of the solid compound or solutions. | Potential photodegradation or oxidation. | 1. Handle the compound under amber light or in light-protected containers. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. If oxidation is suspected, consider adding an antioxidant to the formulation, if compatible with the intended use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for bromooxazole carboxylic acid?
A1: Based on its chemical structure, bromooxazole carboxylic acid is susceptible to several degradation pathways:
-
Hydrolysis: The oxazole ring can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Photodegradation: The molecule contains a chromophore and a carbon-bromine bond, which can be sensitive to light, potentially leading to debromination or other rearrangements.
-
Oxidation: The electron-rich oxazole ring can be susceptible to oxidation.
Figure 1. Potential degradation pathways of bromooxazole carboxylic acid.
Q2: What are the recommended storage conditions for bromooxazole carboxylic acid?
A2: To minimize degradation, store bromooxazole carboxylic acid in a cool, dark, and dry place under an inert atmosphere. The following table summarizes the recommended conditions.
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C or -20 °C (long-term) | To slow down thermally induced degradation like decarboxylation. |
| Light | Store in an amber vial or a light-blocking container. | To prevent photodegradation. |
| Atmosphere | Store under nitrogen or argon. | To prevent oxidation. |
| Moisture | Store in a desiccator or with a desiccant. | To minimize hydrolysis. |
Q3: How can I monitor the stability of bromooxazole carboxylic acid in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products.
Figure 2. Experimental workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of bromooxazole carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound and the stock solution at 60 °C.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.
3. Time Points:
-
Sample from each stress condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
4. Sample Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize acid/base).
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze by HPLC-UV to monitor the decrease in the parent peak and the formation of degradation products.
-
Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.
Protocol 2: HPLC Method for Stability Testing
Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:
| Time (min) | % B |
|---|---|
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Troubleshooting Logic
If you are observing unexpected results, the following decision tree can help you troubleshoot the issue.
Figure 3. Troubleshooting decision tree for unexpected results.
Troubleshooting low yields in the cyclization of ortho-aminophenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the cyclization of ortho-aminophenols to form benzoxazoles and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the cyclization of ortho-aminophenols?
Low yields in these reactions can often be attributed to several factors:
-
Purity of Starting Materials: Impurities present in the ortho-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) can interfere with the reaction, leading to side product formation or catalyst deactivation.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical parameters that significantly influence the reaction outcome.[1][2] Non-optimal conditions can lead to incomplete conversion or degradation of reactants and products.
-
Side Product Formation: The formation of undesired side products, such as Schiff bases or polymers, can consume the starting materials and reduce the yield of the desired cyclic product.[1]
-
Catalyst Inactivity: The catalyst may be poisoned by impurities or may not be active enough under the chosen reaction conditions.[1][3]
-
Product Degradation: The synthesized benzoxazole may be unstable under the reaction or workup conditions, leading to decomposition.[1]
-
Inefficient Purification: Significant product loss can occur during purification steps like extraction, crystallization, or chromatography.[1][4]
Q2: How do substituents on the ortho-aminophenol ring affect the cyclization reaction?
Substituents on the aromatic ring of ortho-aminophenol can have a significant electronic and steric impact on the cyclization reaction. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the amino and hydroxyl groups, potentially increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity, which may lead to slower reactions and lower yields. The position of the substituent can also play a role in steric hindrance, potentially affecting the approach of the reactants and the formation of the transition state.[5]
Q3: What are the common side products in benzoxazole synthesis from ortho-aminophenols, and how can they be minimized?
Common side products include:
-
Schiff Bases: In reactions with aldehydes, the intermediate Schiff base may be stable and not undergo complete cyclization.[1]
-
Over-alkylation/acylation: If alkylating or acylating agents are used, multiple substitutions on the benzoxazole ring can occur.[1]
-
Polymers: Under certain conditions, especially at high temperatures, the starting materials or intermediates can polymerize.[1][4]
To minimize side product formation:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.[1]
-
Choose the Right Catalyst: The selection of an appropriate catalyst can significantly improve the selectivity of the reaction.[2][6]
-
Use a Protective Atmosphere: For reactants or intermediates that are sensitive to oxygen, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.[1][7]
Q4: My final product is discolored. What is the likely cause and how can I prevent it?
Discoloration, often appearing as pink, purple, or brown hues, is typically due to the oxidation of the ortho-aminophenol starting material or the final benzoxazole product.[8] These compounds can be sensitive to air and light, leading to the formation of colored polymeric quinoid structures.[8] To prevent this, it is recommended to:
-
Handle the compounds under an inert atmosphere (nitrogen or argon) whenever possible.[7]
-
Store the final product in a cool, dark place.
-
Use antioxidants if compatible with the desired application.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield with a Clean Reaction Mixture (Only Starting Material Visible on TLC/LC-MS)
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored correctly.[1] - If using a solid catalyst, ensure it is properly activated. - Consider increasing the catalyst loading.[1] |
| Suboptimal Temperature | - If the reaction is sluggish, gradually increase the temperature while monitoring for product formation and decomposition. - If decomposition is observed, try running the reaction at a lower temperature for a longer duration. |
| Incorrect Solvent | - The solvent can significantly impact solubility and reactivity. Consult the literature for solvents that have been successful for similar substrates.[9][10] - Ensure the solvent is anhydrous if the reaction is sensitive to moisture. |
| Insufficient Reaction Time | - Monitor the reaction over a longer period to ensure it has gone to completion. |
Issue 2: Low Yield with Multiple Spots on TLC/LC-MS (Significant Side Product Formation)
| Possible Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | - Carefully verify the molar ratios of the reactants. An excess of one reactant can sometimes lead to side reactions.[1] |
| High Reaction Temperature | - High temperatures can promote side reactions and polymerization.[1] Try lowering the reaction temperature. |
| Inappropriate Catalyst | - The catalyst may be promoting side reactions. Experiment with different types of catalysts (e.g., acid vs. metal-based) to improve selectivity.[2][6] |
| Presence of Oxygen | - If oxidation is suspected, degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][7] |
Data Presentation: Comparison of Catalysts for Benzoxazole Synthesis
The following table summarizes the yields of 2-phenylbenzoxazole from the reaction of ortho-aminophenol and benzaldehyde using different catalysts under solvent-free sonication.
| Catalyst | Catalyst Amount (mg) | Time (min) | Yield (%) |
| Imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles | 4 | 30 | 90 |
| No Catalyst | - | 120 | Trace |
| Fe3O4 | 4 | 60 | 25 |
| Imidazolium chlorozincate (II) | 4 | 45 | 65 |
| Data sourced from a study on green synthesis of benzoxazoles.[11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzoxazoles via Cyclization with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
This protocol describes the cyclization of o-aminophenols with NCTS in the presence of a Lewis acid.
Materials:
-
o-aminophenol (1 equiv)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (2 equiv)
-
1,4-Dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve o-aminophenol (0.9 mmol, 1 equiv) and NCTS (1.35 mmol, 1.5 equiv) in 1,4-dioxane (4 mL).
-
Add BF₃·Et₂O (1.8 mmol, 2 equiv) dropwise to the mixture.
-
Reflux the reaction mixture overnight (monitor by TLC, typically 24–30 hours).
-
After cooling to room temperature, quench the reaction with saturated NaHCO₃ solution until the pH is approximately 7.
-
Dilute the mixture with water (30 mL) and extract with EtOAc (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography using a Hexane/EtOAc solvent system to obtain the desired 2-aminobenzoxazole.[12][13]
Protocol 2: Oxidative Cyclization at the Ortho-Position of a Phenol Derivative
This protocol details an oxidative cyclization using a hypervalent iodine reagent.
Materials:
-
Phenol-type precursor (e.g., 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol) (1 equiv)
-
Phenyliodine diacetate (PIDA) (2 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the phenol-type precursor (0.1 mmol) in HFIP (4 mL, 0.025 M).
-
Cool the solution to 0 °C.
-
Add PIDA (0.2 mmol, 2 equiv) to the cooled solution.
-
Stir the reaction at 0 °C for the appropriate time (e.g., 12 hours), monitoring by TLC.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material by silica gel column chromatography to yield the cyclized product.[14]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 5. Quantitating the effect of an ortho substituent on cyclization and intramolecular hydrogen-transfer reactions of aryl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijpbs.com [ijpbs.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Benzo[d]oxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude Benzo[d]oxazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials such as 3-amino-4-hydroxybenzoic acid and formic acid (or its derivatives), incompletely cyclized intermediates, and potential side products from the reaction. If the synthesis involves the use of coupling agents or catalysts, byproducts from these reagents may also be present.
Q2: Which purification strategies are most effective for this compound?
A multi-step approach is often the most successful for purifying this compound. The primary methods include:
-
Acid-Base Extraction: This technique is highly effective for separating the acidic product from neutral and basic impurities.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product, yielding highly pure crystalline material.
-
Column Chromatography: Useful for separating compounds with similar polarities when other methods are insufficient.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.
Q4: I am observing significant product loss during purification. What are the common causes?
Product loss can occur at several stages. During acid-base extraction, incomplete precipitation of the product upon acidification or multiple extractions with small solvent volumes can lead to loss. In recrystallization, using an excessive amount of solvent or cooling the solution too rapidly can result in a lower yield. For column chromatography, irreversible adsorption of the polar carboxylic acid onto the silica gel can be a significant source of product loss.
Troubleshooting Guides
Problem 1: Low Recovery After Acid-Base Extraction
| Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation | Ensure the aqueous layer is sufficiently acidified (pH 1-2) to fully protonate the carboxylate salt. Test the pH with litmus paper. |
| Product Solubility | If the product has some solubility in the acidic aqueous solution, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product. |
| Emulsion Formation | To break emulsions, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. |
| Insufficient Extraction | Use an adequate volume of organic solvent for back-extraction and perform the extraction multiple times (e.g., 3x) to ensure complete removal of the product from the aqueous phase. |
Problem 2: Recrystallization Fails to Yield Crystals or Results in an Oil
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | The ideal solvent should dissolve the compound when hot but not when cold. Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, water, or mixtures like ethanol/water) to find a suitable one. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to induce crystallization. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. |
| Presence of Impurities | High levels of impurities can inhibit crystallization. Consider a preliminary purification step, such as acid-base extraction, before attempting recrystallization. |
Problem 3: Poor Separation or Tailing during Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Strong Adsorption to Silica | The polar carboxylic acid group can interact strongly with the acidic silica gel. To mitigate this, add a small amount of acetic acid or formic acid (0.1-1%) to the eluent to keep the carboxylic acid protonated and reduce tailing.[1] |
| Incorrect Eluent Polarity | The polarity of the eluent may be too low to effectively move the compound down the column or too high, causing it to elute too quickly with impurities. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended. |
| Column Overloading | Using too much crude material for the size of the column will result in poor separation. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Sample Application | For better separation, dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band. |
Data Presentation
Table 1: Comparison of Purification Strategies for Crude this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Key Advantages | Common Challenges |
| Acid-Base Extraction | 75% | 90-95% | 80-90% | Excellent for removing neutral and basic impurities. | Potential for emulsion formation; product loss if not fully precipitated. |
| Recrystallization | 90% | >99% | 70-85% | Yields highly pure crystalline product; simple procedure. | Finding a suitable solvent; can be time-consuming. |
| Column Chromatography | 85% | 98-99% | 50-70% | Good for separating closely related impurities. | Can be labor-intensive; potential for product loss on the column. |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated to its sodium salt and move into the aqueous layer. Repeat this wash twice.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and acidify by slowly adding 1M HCl until the pH is approximately 1-2. This compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate/hexane mixture) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified product should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent (e.g., a 9:1 mixture of hexane:ethyl acetate with 0.5% acetic acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: A logical troubleshooting workflow for purifying crude this compound.
References
Technical Support Center: Stability of 5-Hydroxyoxazole-4-carboxylic Acid in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-hydroxyoxazole-4-carboxylic acid and its derivatives. The inherent instability of this heterocyclic scaffold in solution presents unique experimental challenges. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate these issues.
Frequently Asked Questions (FAQs)
Q1: My 5-hydroxyoxazole-4-carboxylic acid derivative is rapidly degrading in solution. What are the primary degradation pathways?
A1: The 5-hydroxyoxazole-4-carboxylic acid core is known to be unstable in solution.[1][2][3][4] The two main degradation pathways are:
-
Hydrolytic Ring-Opening: The oxazole ring is susceptible to hydrolysis, which leads to the cleavage of the ring structure. This is often initiated by the presence of moisture.[1][2]
-
Decarboxylation: The carboxylic acid group at the 4-position can be lost. This is a common reaction for structures that can tautomerize into a β-keto acid-like form, which is the case for 5-hydroxyoxazoles.[1][2][4]
Q2: What is the underlying chemical mechanism that leads to this instability?
A2: The instability is primarily due to the tautomeric relationship between the 5-hydroxyoxazole form and its corresponding keto form, an azlactone.[2][3][4] This azlactone intermediate contains a β-keto acid-like moiety, which is highly susceptible to decarboxylation.[4]
Q3: Are there any strategies to improve the stability of my 5-hydroxyoxazole-4-carboxylic acid derivative?
A3: Yes, modifying the core structure can significantly enhance stability. A key strategy is to protect the 5-hydroxy group, for instance, as an ether (e.g., 5-ethoxy). This modification prevents the tautomerization to the keto form, which is a necessary step for decarboxylation, making the molecule more stable during aqueous workup and purification.[1]
Q4: My experimental NMR data for a compound containing a 5-hydroxyoxazole-4-carboxylic acid moiety doesn't align with theoretical predictions. Could this be related to its instability?
A4: This is a strong possibility. Significant discrepancies between experimental and theoretical 13C NMR chemical shifts have been reported for structures proposed to contain the 5-hydroxyoxazole-4-carboxylic acid moiety.[1][2] These differences, coupled with the known instability of this core, may indicate that the actual structure in solution is a degradation product or a different isomer.[1] It is crucial to consider the possibility of degradation during sample preparation and analysis.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid decrease in the parent compound peak in HPLC or LC-MS analysis over a short period at room temperature. [1] | The compound is undergoing rapid hydrolytic ring-opening and/or decarboxylation.[1] | Solvent Selection: Use anhydrous solvents for stock solutions and experiments where possible to minimize exposure to moisture.[1]pH Control: Prepare solutions in a buffered system. The stability of the oxazole ring can be highly pH-dependent. Conduct a pH-stability profile to determine the optimal pH range.[1]Temperature Control: Perform experiments at reduced temperatures (e.g., 4°C) to slow the degradation rate.[1] |
| Appearance and growth of several new peaks in your chromatogram over time, with a corresponding decrease in the parent compound peak. [1] | These new peaks are likely degradation products resulting from hydrolysis and decarboxylation.[1] | Forced Degradation Study: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to generate and help identify the degradation products in your experimental samples.[1]LC-MS/MS Analysis: Utilize mass spectrometry to determine the mass of the degradation products. This can provide structural clues (e.g., a mass loss of 44 Da suggests decarboxylation).[1] |
| Product degrades during purification, for example, on silica gel. | The unprotected 5-hydroxyoxazole-4-carboxylic acid is unstable. Even the decarboxylated azlactone can be unstable on silica gel.[2] | Purify a protected derivative (e.g., 5-ethoxyoxazole) which is more stable. If the unprotected form is required, use non-acidic purification techniques and handle the compound at low temperatures.[4] |
| Inconsistent results in reactions using 5-hydroxyoxazole-4-carboxylic acid. | Degradation of the starting material. | Use a fresh batch of the compound or re-purify the existing stock. Confirm the purity of the material before use. |
Data Presentation
Table 1: Comparison of Reported and Theoretical 13C NMR Chemical Shifts (ppm) for a Proposed 5-Hydroxyoxazole-4-carboxylic Acid Moiety.
| Carbon Atom | Experimental (Precolibactin 795a) | Theoretical (Oxazole 13) |
| C2 | 160.0 | 154.5 |
| C4 | 128.0 | 128.9 |
| C5 | 163.0 | 163.5 |
| C6 | 165.0 | 159.2 |
| C7 | 108.0 | 99.2 |
Data adapted from research that suggests discrepancies may arise from the instability of the proposed structure.[2]
Experimental Protocols
Protocol 1: pH Stability Profile Assessment
This protocol outlines a general method for determining the stability of a 5-hydroxyoxazole-4-carboxylic acid derivative across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10) at a constant ionic strength.
-
Stock Solution Preparation: Prepare a concentrated stock solution of your compound in an appropriate anhydrous organic solvent (e.g., acetonitrile or DMSO).[1]
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10-20 µg/mL). Incubate these solutions at a constant temperature (e.g., 25°C or 37°C).[1]
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).[1]
-
Analysis: Immediately analyze the aliquots using a stability-indicating HPLC method (see Protocol 2). If necessary, quench the degradation by adding an equal volume of a mobile phase or a neutralizing agent.[1]
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line can be used to calculate the degradation rate constant (k), and the half-life can be determined using the equation t½ = 0.693/k.[1]
Protocol 2: Forced Degradation Study for Identification of Degradation Products
This protocol is designed to intentionally degrade the compound to generate and identify potential degradation products.
-
Stress Conditions: Subject the compound to various forced degradation conditions:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Solid state at 60°C
-
Photolytic: Exposure to light according to ICH guidelines
-
-
Sample Preparation: Prepare solutions of your compound under each of the stress conditions.
-
Method Optimization: Analyze the stressed samples. The HPLC method is considered stability-indicating if the degradation products are well-resolved from the parent compound and from each other. Adjust the gradient, flow rate, and other parameters to achieve baseline separation.[1]
-
Analysis: Use a validated stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS), to analyze the samples at various time points.
-
Peak Identification: Compare the chromatograms of the stressed samples to your experimental samples to identify the degradation products. Use the mass spectral data to propose structures for the degradation products.
Visualizations
Caption: Key degradation pathways for 5-hydroxyoxazole-4-carboxylic acid.
Caption: Workflow for a pH stability study.
Caption: Troubleshooting logic for identifying degradation products.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Benzoxazole and Benzothiazole Scaffolds
Benzoxazole and benzothiazole are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Their structural similarity, differing only by the heteroatom in the five-membered ring (oxygen in benzoxazole, sulfur in benzothiazole), leads to distinct electronic and lipophilic properties that influence their interactions with biological targets. This guide provides a comparative analysis of the anticancer, antimicrobial, antiviral, and anti-inflammatory activities of derivatives of these two important classes of compounds, supported by quantitative data and experimental methodologies.
Anticancer Activity
Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.
Benzoxazole Derivatives: These compounds have shown potent activity against a range of cancer cell lines, including those of the breast, lung, colon, and melanoma.[1] A notable mechanism of action for some benzoxazole derivatives is the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase II.[2] Certain analogues, like those of the anticancer prodrug Phortress, function by inducing the expression of cytochrome P450 CYP1A1, which is involved in the metabolic activation of the drug to its active form.[3]
Benzothiazole Derivatives: Benzothiazole-based compounds exhibit a broad spectrum of anticancer activities, with demonstrated efficacy against various cancer cell lines.[4] Their mechanisms are diverse and include the inhibition of key enzymes like carbonic anhydrase, which is involved in tumor metabolism, and topoisomerase II.[4][5] Additionally, many benzothiazole derivatives act as inhibitors of various protein kinases that are critical for cancer cell signaling and survival.[5] Some derivatives have also been shown to induce apoptosis in cancer cells.[6]
Comparative Anticancer Activity Data
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole | Nitrobenzylidene containing thiazolidine derivative 54 | MCF7 (Breast) | 0.036 | [7] |
| Benzothiazole | Nitrobenzylidene containing thiazolidine derivative 54 | HEPG2 (Liver) | 0.048 | [7] |
| Benzothiazole | Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [7] |
| Benzothiazole | Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 (Lung) | 0.29 | [7] |
| Benzothiazole | Chlorobenzyl indole semicarbazide benzothiazole 55 | A549 (Lung) | 0.84 | [7] |
| Benzothiazole | Chlorobenzyl indole semicarbazide benzothiazole 55 | MDA-MB-231 (Breast) | 0.88 | [7] |
| Benzoxazole | Phortress analogue 3n | MCF7 (Breast) | Not specified, but potent | [3] |
| Benzoxazole | 2-arylbenzoxazole derivative 4A | Eukaryotic topoisomerase II inhibition | <18.8 | [2] |
Experimental Protocols: Anticancer Activity
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzoxazole or benzothiazole derivatives) and incubated for another 24-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Apoptosis Induction by Benzothiazole Derivatives
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Anticancer Potential of Novel Benzimidazole-5-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective cancer therapeutics has led to a burgeoning interest in the benzimidazole scaffold, a heterocyclic pharmacophore bearing structural resemblance to endogenous purines.[1][2] This guide provides a comprehensive comparison of the anticancer activity of novel benzimidazole-5-carboxylic acid derivatives against established alternatives, supported by experimental data and detailed protocols to aid in the validation and further development of these promising compounds.
Comparative Anticancer Activity
The in vitro cytotoxic effects of novel benzimidazole-5-carboxylic acid derivatives have been evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic agents such as cisplatin and doxorubicin, as well as targeted therapies like gefitinib. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.
A recent study detailed the anticancer activity of a novel benzimidazole derivative, designated se-182, against four human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), and DLD-1 (colorectal carcinoma).[3] The results demonstrated significant, dose-dependent cytotoxic effects across all cell lines, with particularly high activity against A549 and HepG2 cells.[3]
Another investigation into a new class of benzimidazole-based derivatives, compounds 4c and 4e , revealed potent dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant protein, which are key drivers in many cancers.[4] These compounds were shown to induce apoptosis through the activation of caspase-3 and caspase-8 and by modulating the levels of Bax and Bcl-2 proteins.[4]
For comparison, the activity of established anticancer drugs is presented. Cisplatin, a platinum-based chemotherapeutic, is widely used as a reference drug in cytotoxicity studies.[3] Doxorubicin is another commonly used chemotherapy agent known to be effective against a range of cancers, including breast and liver cancer.[5] Gefitinib is a targeted therapy that specifically inhibits the EGFR tyrosine kinase.[6]
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Novel Benzimidazole Derivatives and Alternative Anticancer Agents
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | DLD-1 (Colorectal) | Other Cell Lines | Reference |
| Novel Benzimidazole Derivatives | ||||||
| se-182 | >200 µg/mL | 15.80 µg/mL | 15.58 µg/mL | >200 µg/mL | [3] | |
| Compound 4c | - | - | - | - | Leukemia subpanel (GI50: 0.42-8.99) | [4] |
| Compound 4e | - | - | - | - | NCI-60 panel | [4] |
| Alternative Anticancer Agents | ||||||
| Cisplatin | - | - | 37.32 | - | [3] | |
| Doxorubicin | 6.4 ± 0.37 | 4.3 ± 0.2 | 12.2 | - | HeLa (3.4 ± 0.19) | [5][7] |
| Gefitinib | - | - | - | - | EGFR-mutant lung cancer cell lines (e.g., PC9, HCC827) | [6] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data for compounds 4c and 4e are presented as Growth Inhibition 50 (GI50) from the NCI-60 screen.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzimidazole derivatives and control drugs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and control drugs in the culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell culture supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
Novel benzimidazole-5-carboxylic acid derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Experimental Workflow
The general workflow for evaluating the anticancer activity of novel compounds is depicted below.
Experimental workflow for anticancer drug discovery.
EGFR and BRAF/MEK/ERK Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK pathway, promoting cell proliferation and survival.[8][9] Mutations in EGFR and BRAF are common in various cancers, leading to constitutive activation of these pathways.[4] Novel benzimidazole derivatives that dually inhibit EGFR and BRAF V600E represent a promising therapeutic strategy.
Inhibition of EGFR and BRAF pathways.
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[10] Some anticancer drugs, known as topoisomerase II poisons, stabilize the transient enzyme-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis.[10] Certain benzimidazole derivatives have been identified as topoisomerase II inhibitors, contributing to their anticancer activity.[11]
Mechanism of Topoisomerase II inhibition.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for benzoxazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzoxazoles, a critical scaffold in medicinal chemistry and materials science, has seen significant advancements through the development of diverse catalytic systems.[1][2][3] This guide provides an objective comparison of the efficacy of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs. Benzoxazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials due to their wide range of biological activities.[3][4][5]
Comparative Efficacy of Catalysts
The choice of catalyst profoundly impacts the yield, reaction time, and environmental footprint of benzoxazole synthesis. The following table summarizes the performance of representative catalysts, including metal-based catalysts, nanocatalysts, and Brønsted acidic ionic liquids, in the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, a common model reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reusability (up to) | Reference |
| Metal-Based Catalysts | |||||||
| Mn-TPADesolv MOF | 0.006 | Ethanol | 30 | 8 min | 99.9 | 30 cycles | [6] |
| EG-G2-Pd | 10 mg | Ethanol | 50 | 3 h | 88 | 5 cycles | [7][8] |
| CuCl | - | - | - | - | Good to Excellent | - | [1] |
| Samarium(III) triflate | 10 | EtOH–H2O | 50 | 2 h | 92 | 4 cycles | [9][10] |
| TiO2–ZrO2 | 10 | Acetonitrile | 60 | 15-25 min | 83-93 | 4 cycles | [7][8][9][10] |
| Nanocatalysts | |||||||
| Fe3O4@SiO2-SO3H | - | Solvent-free | - | Shorter reaction time | High | 5 cycles | [11][12] |
| Nano h-BN/fl-G films | - | Water/p-xylene | 70 | - | Low | 5 cycles | [7] |
| Ionic Liquid Catalysts | |||||||
| Brønsted Acidic Ionic Liquid Gel | 1 | Solvent-free | 130 | 5 h | 98 | 5 cycles | [8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of 2-phenylbenzoxazole using different classes of catalysts.
Metal-Organic Framework (MOF) Catalysis: Mn-TPADesolv
This protocol describes a highly efficient synthesis at room temperature using a desolvated manganese-based MOF.[6]
-
Reaction Setup: To a solution of 2-aminophenol (50 mmol) in ethanol, add benzaldehyde (55 mmol).
-
Catalyst Addition: Introduce the Mn-TPADesolv catalyst (0.006 mmol).
-
Reaction Conditions: Stir the reaction mixture at 30 °C for 30 minutes.
-
Work-up and Purification: Upon completion, the catalyst can be recovered by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2-phenylbenzoxazole.
Nanocatalysis: Fe3O4@SiO2-SO3H
This method highlights a solvent-free approach using a reusable magnetic nanocatalyst.[12]
-
Reaction Setup: In a reaction vessel, mix 2-aminophenol and benzaldehyde.
-
Catalyst Addition: Add the Fe3O4@SiO2-SO3H nanocatalyst.
-
Reaction Conditions: Heat the mixture under solvent-free conditions. The specific temperature and time will depend on the substrate but are generally optimized for high yield and short reaction times.
-
Work-up and Purification: After the reaction, the magnetic nanocatalyst is separated using an external magnet. The product is then isolated and purified, typically by recrystallization. The recovered catalyst can be washed, dried, and reused.[11]
Ionic Liquid Catalysis: Brønsted Acidic Ionic Liquid (BAIL) Gel
This protocol details a solvent-free synthesis using a Brønsted acidic ionic liquid gel, which acts as both the catalyst and the reaction medium at elevated temperatures.[9][10]
-
Reaction Setup: In a 5 mL vessel, combine 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and the BAIL gel (0.010 g, 1.0 mol % of BAIL).
-
Reaction Conditions: Stir the reaction mixture at 130 °C for 5 hours under solvent-free conditions.
-
Work-up and Purification: After the reaction is complete, dissolve the mixture in ethyl acetate (10 mL). The BAIL gel catalyst is separated by centrifugation. The organic layer is then dried over anhydrous MgSO4 and concentrated in a vacuum to obtain the crude product, which can be further purified.[10]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflow for benzoxazole synthesis and catalyst screening.
Caption: General experimental workflow for catalytic benzoxazole synthesis.
Caption: Logical workflow for screening and comparing catalyst efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
- 12. ajchem-a.com [ajchem-a.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Antimicrobial Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant pathogens poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents. Oxazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive comparison of the antimicrobial activities of various oxazole derivatives, supported by quantitative data, detailed experimental protocols, and a summary of key structure-activity relationships to inform future drug design and development efforts.
Quantitative Antimicrobial Activity of Oxazole Derivatives
The antimicrobial efficacy of oxazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative oxazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antibacterial Activity of Oxazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Series 1 | 2,4-disubstituted oxazoles | - | - | - | - | [3] |
| 2a | 2-phenyl-4-(4-chlorophenyl) | >100 | >100 | >100 | >100 | [3] |
| 2b | 2-(4-chlorophenyl)-4-(4-chlorophenyl) | 50 | 50 | 100 | 100 | [3] |
| Series 2 | 1,3-oxazole-based N-acyl-α-amino acids | - | - | - | - | [4] |
| 4 | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | 125 | 125 | >500 | >500 | [4] |
| Series 3 | 2,5-disubstituted 1,3,4-oxadiazoles | - | - | - | - | [5] |
| 14a | Naphthofuran-containing | - | 0.2 | 0.4 | 0.2 | [5] |
| 14b | Naphthofuran-containing | - | 0.2 | 0.4 | 0.2 | [5] |
| Reference | Ciprofloxacin | 0.25 | 0.5 | 0.125 | 0.5 | [5] |
Table 2: Antifungal Activity of Oxazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | Candida albicans | Aspergillus niger | Reference |
| Series 4 | 1,3-oxazole-based compounds | - | - | [6] |
| 1d | 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | 14 | - | [6] |
| 1e | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | 14 | - | [6] |
| 4a | ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | 14 | - | [6] |
| 6i | 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole | 14 | - | [6] |
| 6j | 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole | 14 | - | [6] |
| Reference | Fluconazole | 0.5 | 1 | [7] |
Experimental Protocols
Synthesis of 2,4,5-Trisubstituted Oxazoles
A common and versatile method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[8]
General Procedure:
-
A 2-acylamino ketone is treated with a dehydrating agent such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[8]
-
The reaction mixture is typically heated to facilitate the intramolecular cyclization and dehydration.
-
Upon completion of the reaction, the mixture is cooled and neutralized, often by pouring it onto ice followed by basification.
-
The crude product is then extracted with an organic solvent.
-
Purification is achieved through techniques such as recrystallization or column chromatography to yield the desired 2,4,5-trisubstituted oxazole.[9]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with some modifications.[10][11]
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).[12] Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.[11][13]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Bacterial or fungal colonies from an overnight culture on an agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.[10] This suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.[12]
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microorganism suspension. The final volume in each well is typically 100 µL or 200 µL.[14] The plates are incubated at 37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.[11][12]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Mandatory Visualizations
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Robinson-Gabriel synthesis of 2,4,5-trisubstituted oxazoles.
Caption: Influence of substituents on the antimicrobial activity of oxazoles.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of oxazole derivatives is significantly influenced by the nature and position of substituents on the oxazole ring. Analysis of the available data reveals several key trends:
-
Substitution at position 2: The presence of an aryl or heteroaryl group at the 2-position of the oxazole ring is often associated with significant antimicrobial activity.[3]
-
Substitution at position 4: A substituted phenyl group, particularly with electron-withdrawing groups like chlorine or fluorine, at the 4-position can enhance antibacterial activity.[3]
-
Substitution at position 5: The introduction of various aryl or heteroaryl groups at the 5-position has been shown to modulate the antimicrobial spectrum and potency. For instance, some studies suggest that the presence of a halogen at the 5th position can contribute to activity against certain bacterial strains.
-
Bioisosterism: The replacement of the oxygen atom in the oxazole ring with sulfur to form a thiazole ring is a common bioisosteric modification that can lead to compounds with comparable or sometimes improved antibacterial activity.[3]
References
- 1. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 2. journals.najah.edu [journals.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
In-Vivo Evaluation of Benzoxazole Derivatives as Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[1] This guide provides a comparative overview of the in-vivo anti-inflammatory performance of various benzoxazole derivatives, supported by experimental data from recent studies. It aims to assist researchers in identifying promising lead compounds and designing future investigations.
Comparative Performance of Benzoxazole Derivatives
The anti-inflammatory efficacy of benzoxazole derivatives has been primarily evaluated using the carrageenan-induced paw edema model in rodents, a standard and well-characterized model for acute inflammation.[2][3][4] The data presented below summarizes the percentage of edema inhibition by different benzoxazole derivatives compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib.
| Compound ID | Dose (mg/kg) | Time Point (h) | % Inhibition of Paw Edema | Reference Compound | % Inhibition by Reference | Reference |
| VI1 - VI15 series | Not specified | Not specified | Significant activity | Diclofenac Sodium | Not specified | [5][6] |
| 3g | 50 | 3 | Comparable to Celecoxib & Diclofenac | Celecoxib/Diclofenac | Not specified | [7] |
| 3n | 50 | 3 | Comparable to Celecoxib & Diclofenac | Celecoxib/Diclofenac | Not specified | [7] |
| 3o | 50 | 3 | Better than Celecoxib & Diclofenac | Celecoxib/Diclofenac | Not specified | [7] |
| SH1-SH3 | Not specified | Not specified | Promising activity | Diclofenac Sodium | Not specified | [8] |
| SH6-SH8 | Not specified | Not specified | Promising activity | Diclofenac Sodium | Not specified | [8] |
| Compound 2a | Not specified | Not specified | Potent activity | Not specified | Not specified | [9] |
| Compound 2b | Not specified | Not specified | Potent activity | Not specified | Not specified | [9] |
| Compound 3a | Not specified | Not specified | Potent activity | Not specified | Not specified | [9] |
| Compound 3b | Not specified | Not specified | Potent activity | Not specified | Not specified | [9] |
| Compound 3c | Not specified | Not specified | Potent activity | Not specified | Not specified | [9] |
| CBA (Oral) | 125 | 14 days (psoriasis model) | Significant reduction in PASI score | Clobetasol propionate | Comparable | [10][11] |
| MCBA (Oral) | 125 | 14 days (psoriasis model) | Stronger reduction in PASI score than CBA | Clobetasol propionate | Comparable | [10][11] |
Mechanisms of Anti-Inflammatory Action
Several studies have elucidated the mechanisms underlying the anti-inflammatory effects of benzoxazole derivatives. The primary targets appear to be key enzymes and cytokines involved in the inflammatory cascade.
| Compound Series/ID | Mechanism of Action | Key Findings | Reference |
| 2-(2-Arylphenyl)benzoxazoles (3g, 3n, 3o) | Selective COX-2 Inhibition | Compounds 3g, 3n, and 3o selectively inhibited COX-2. Compound 3n had a better selectivity index than celecoxib. | [7] |
| Methyl 2-(arylideneamino) benzoxazole -5-carboxylate derivatives | COX Inhibition | Several derivatives showed moderate to good COX-2 inhibition activity. | [12] |
| 2-(3-Arylureido)benzoxazole derivatives (5e, 5f) | TNF-α and IL-6 Inhibition | Compound 5e was a potent TNF-α and IL-6 inhibitor. Compound 5f was moderately active. | [13][14] |
| Benzoxazole derivative (Compound 4) | IL-6-STAT3 Signaling Suppression | Effectively suppressed IL-6-STAT3 signaling and inflammatory cytokine production by T cells. | [15] |
| Benzoxazolone derivatives (3c, 3d, 3g) | Myeloid differentiation protein 2 (MD2) Inhibition | Competitively inhibited the binding of a probe to the MD2 protein, a key TLR4 adaptor. | [16] |
| N-Phenylbenzo[d]oxazol-2-amine derivatives (2d, 2g) | 5-Lipoxygenase (5-LOX) Inhibition | Inhibited the formation of LTC4, a product of the 5-LOX pathway. | [17] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is the most commonly used in-vivo model to screen for acute anti-inflammatory activity.[2][3][4]
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine, serotonin, and bradykinin. The later phase (3-5 hours) is characterized by neutrophil infiltration and the production of prostaglandins, mediated by cyclooxygenase (COX) enzymes.[4]
Procedure:
-
Animals: Wistar albino rats of either sex are typically used.[18] Animals are acclimatized to laboratory conditions before the experiment.
-
Grouping: Animals are divided into several groups: a control group, a standard group (receiving a known anti-inflammatory drug like diclofenac sodium), and test groups (receiving different doses of the benzoxazole derivatives).
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[4]
-
Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[18]
-
Measurement of Paw Volume: The volume of the injected paw is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[18]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the test group.
Visualizing the Inflammatory Pathways and Experimental Workflow
To better understand the context of this research, the following diagrams illustrate a key inflammatory signaling pathway and the general experimental workflow.
Caption: Key inflammatory pathways targeted by benzoxazole derivatives.
Caption: General workflow for in-vivo evaluation of benzoxazole derivatives.
Conclusion
The in-vivo studies consistently demonstrate that benzoxazole derivatives are a promising class of anti-inflammatory agents.[5][6][7][8] Different substitution patterns on the benzoxazole core lead to varied potencies and mechanisms of action, including the inhibition of COX-2, pro-inflammatory cytokines like TNF-α and IL-6, and the 5-LOX pathway.[7][13][14][17] Some derivatives have shown efficacy comparable or even superior to established NSAIDs in preclinical models.[7] Further research, including detailed structure-activity relationship (SAR) studies, pharmacokinetic profiling, and evaluation in chronic inflammation models, is warranted to advance these promising compounds toward clinical development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. criver.com [criver.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Synthesis and in vivo anti-inflammatory activity ofa novel series of benzoxazole derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nano-ntp.com [nano-ntp.com]
- 13. jocpr.com [jocpr.com]
- 14. chemicalpharmaresearch.quora.com [chemicalpharmaresearch.quora.com]
- 15. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of Benzo[d]oxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Benzo[d]oxazole-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science, owing to the prevalence of the benzoxazole scaffold in a wide range of biologically active compounds. The efficient synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of common synthetic routes to this compound, offering a summary of quantitative data, detailed experimental protocols, and a logical framework for selecting an appropriate method.
Comparison of Synthetic Routes
The most prevalent and direct pathway to this compound involves the cyclization of 3-amino-4-hydroxybenzoic acid. This key transformation can be achieved under various conditions, primarily differing in the choice of condensing agent and energy source. Below is a comparison of two prominent methods: thermal condensation with polyphosphoric acid (PPA) and microwave-assisted synthesis.
| Parameter | Route 1: Polyphosphoric Acid (PPA) Catalysis | Route 2: Microwave-Assisted Synthesis |
| Starting Material | 3-Amino-4-hydroxybenzoic acid, Formic acid | 3-Amino-4-hydroxybenzoic acid, Formic acid |
| Catalyst/Reagent | Polyphosphoric Acid (PPA) | None (Microwave Irradiation) |
| Solvent | PPA (acts as both catalyst and solvent) | None (Solvent-free) or high-boiling point solvent |
| Temperature | 120-210 °C[1][2] | 120-200 °C[1][3] |
| Reaction Time | 2-4 hours[1][2] | 4-30 minutes[1][3][4] |
| Reported Yield | ~98% (for a related diamine)[2] | Good to Excellent (Specific yield for target not found)[4] |
| Advantages | High-yielding, well-established method. | Drastically reduced reaction times, aligns with green chemistry principles, often milder conditions.[3] |
| Disadvantages | High temperatures, viscous reaction medium (PPA) can complicate work-up. | Requires specialized microwave reactor, scalability may be a concern for some equipment. |
Experimental Protocols
Route 1: Synthesis via Polyphosphoric Acid (PPA) Catalysis
This method relies on the strong dehydrating and acidic properties of polyphosphoric acid to facilitate the condensation and cyclization of 3-amino-4-hydroxybenzoic acid with formic acid.
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Formic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine 3-amino-4-hydroxybenzoic acid (1.0 eq) and formic acid (1.1 eq).
-
Carefully add polyphosphoric acid (a sufficient amount to ensure stirring) to the mixture.
-
Heat the reaction mixture with stirring to 120 °C for 2 hours, then increase the temperature to 140-210 °C and maintain for an additional 2-4 hours.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool slightly and then carefully pour it into a beaker containing ice water with vigorous stirring to precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous suspension with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Microwave-Assisted Synthesis
This approach utilizes microwave irradiation to rapidly heat the reactants, significantly accelerating the cyclization reaction, often in the absence of a solvent.
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Formic acid
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave process vial, thoroughly mix 3-amino-4-hydroxybenzoic acid (1.0 eq) and formic acid (1.1 eq).[3]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-20 minutes). The optimal time and temperature should be determined by monitoring the reaction progress by TLC.[3]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dissolve the reaction mixture in ethyl acetate.
-
Wash the organic solution with water to remove any unreacted formic acid and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Synthetic Pathway and Decision Workflow
The selection of a synthetic route will depend on the available equipment, desired reaction scale, and time constraints. The following diagrams illustrate the general synthetic pathway and a decision-making workflow to aid in this selection process.
Caption: General synthetic pathway to this compound.
Caption: Decision workflow for selecting a synthetic route.
References
A Researcher's Guide to the Spectroscopic Validation of Novel Oxazole Derivatives
For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel oxazole derivatives is paramount. This guide provides a comparative overview of key spectroscopic techniques, supported by experimental data and detailed protocols, to aid in the validation of these promising heterocyclic compounds.
The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise characterization of newly synthesized oxazole derivatives is a critical step in the drug discovery pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the reproducibility of biological data. Spectroscopic methods remain the cornerstone of this characterization, providing detailed information on the molecular structure, functional groups, and electronic properties of these compounds.
This guide compares the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of novel oxazole derivatives.
Comparative Spectroscopic Data of Novel Oxazole Derivatives
The following tables summarize key quantitative data obtained from the spectroscopic analysis of various novel oxazole derivatives, providing a baseline for comparison.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Oxazole Derivatives
| Compound/Derivative | Nucleus | C2 (ppm) | C4 (ppm) | C5 (ppm) | Aromatic/Substituent Protons (ppm) | Aromatic/Substituent Carbons (ppm) | Reference |
| Oxazole | ¹³C | 150.7 | 125.7 | 138.1 | - | - | [3] |
| 2-Phenyloxazole | ¹³C | 161.8 | 125.1 | 138.8 | - | 126.1, 128.9, 130.8, 127.3 | [3] |
| 4-Phenyloxazole | ¹³C | 150.0 | 137.4 | 135.2 | - | 124.3, 128.9, 128.6, 132.8 | [3] |
| Compound 2.29 | ¹H | - | - | - | 7.91 (d, 2H), 7.76 (m, 3H), 7.47 (m, 4H), 7.12 (s, 1H), 3.95 (s, 6H), 2.71 (s, 1H), 1.85 (d, 3H) | - | [4] |
| 3,5-diphenyl-1,2,4-oxadiazole derivative (3c) | ¹H | - | - | - | 8.24-8.21 (m, 2H), 7.66-7.50 (m, 6H), 7.42-7.39 (m, 1H) | - | [5] |
| 3,5-diphenyl-1,2,4-oxadiazole derivative (3c) | ¹³C | - | 168.7 (C3) | 175.0 (C5) | - | 133.8, 131.8, 130.2, 129.2, 129.0, 128.9, 128.1, 124.2 | [5] |
Table 2: UV-Visible Absorption Maxima (λmax) for Various Oxazole Derivatives
| Compound Class/Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Oxazole Dyes | Chloroform/Acetonitrile | 355 - 495 | Not Specified | [4] |
| 2-(amino-2'-hydroxyphenyl)benzoxazole (1) | Ethanol | 336 | 1.83 x 10⁴ | [6] |
| 2-(amino-2'-hydroxyphenyl)benzoxazole (2) | Ethanol | 374 | 5.30 x 10⁴ | [6] |
| Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole (3) | Ethanol | 339 | 1.69 x 10⁵ | [6] |
| Oxazol-5-one Derivative (4a) | Various | 392 - 464 | Not Specified | [7] |
| 1,3,4-Oxadiazole Derivative (6a) | DMSO, MeOH, CHCl₃ | 263 | Not Specified | [8] |
Table 3: Characteristic FTIR Absorption Bands for Oxazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
| Oxazole Ring Stretch | 1537, 1498, 1326 | Medium-Strong | [9] |
| C-H in-plane deformation | 1257 | Medium | [9] |
| Ring Breathing | 1143, 1080 | Medium | [9] |
| C=N Stretch (Oxazole Ring) | ~1580 - 1620 | Medium | [4] |
| C=C Stretch (Oxazole Ring) | ~1480 - 1520 | Medium | [4] |
| C-O-C Stretch (Oxazole Ring) | ~1050 - 1150 | Strong | [4] |
Table 4: Common Mass Spectrometry Fragmentation Patterns for the Oxazole Ring
| Fragmentation Pathway | m/z | Interpretation | Reference |
| Loss of H | [M-1]⁺ | Loss of a hydrogen radical | [10] |
| Loss of CO | [M-28]⁺ | Loss of carbon monoxide | [10] |
| Loss of HCN | [M-27]⁺ | Loss of hydrogen cyanide | [10] |
| Loss of CH₂O | [M-30]⁺ | Rearrangement and loss of formaldehyde (for specific derivatives) | [11] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Dissolve 5-25 mg of the oxazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]
-
For quantitative NMR, a known amount of an internal standard (e.g., tetramethylsilane - TMS) should be added.[12]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtering if necessary.[12]
Data Acquisition (¹H NMR):
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay: 1-2 seconds.
-
Scans: 16-32.
Data Acquisition (¹³C NMR):
-
Spectrometer: Same instrument as ¹H NMR.
-
Pulse Sequence: Proton-decoupled.
-
Pulse Angle: 45 degrees.
-
Relaxation Delay: 2-5 seconds.
-
Scans: 1024 or more to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in a molecule.
Sample Preparation:
-
Solids (KBr Pellet): Mix 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solids (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.[13]
-
Liquids (Thin Film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[14]
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
Objective: To probe the electronic transitions within a molecule, particularly conjugated systems.
Sample Preparation:
-
Dissolve the oxazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) to a known concentration (typically in the micromolar range).
-
Use quartz cuvettes for analysis, as glass absorbs in the UV region.[15]
-
Prepare a blank solution containing only the solvent.
Data Acquisition:
-
Calibrate the spectrophotometer with the blank solution.
-
Record the absorbance of the sample solution over a specific wavelength range (e.g., 200-800 nm).[16]
-
The resulting spectrum is a plot of absorbance versus wavelength (nm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of a molecule.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[17]
-
Further dilute an aliquot of this solution to the low µg/mL or ng/mL range, depending on the ionization technique and instrument sensitivity.[17]
-
Ensure the final solution is free of non-volatile salts and buffers.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source (often via direct infusion or gas chromatography).
-
The sample is bombarded with high-energy electrons, causing ionization and fragmentation.[18]
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical workflow for spectroscopic validation and a potential signaling pathway targeted by bioactive oxazole derivatives.
Caption: Generalized workflow for the synthesis and spectroscopic validation of novel compounds.
Caption: Hypothetical inhibition of the Raf kinase in a signaling pathway by a novel oxazole derivative.
Comparison of Spectroscopic Techniques for Oxazole Derivatives
| Technique | Information Provided | Advantages | Limitations | Best For |
| NMR | Detailed carbon-hydrogen framework, connectivity through coupling, stereochemistry. | Provides the most definitive structural information. Non-destructive. | Relatively low sensitivity, requires larger sample amounts, can be time-consuming. | Unambiguous structure elucidation of purified compounds. |
| FTIR | Presence or absence of specific functional groups. | Fast, easy to use, requires small sample amount. | Provides limited information on the overall molecular structure. Not ideal for complex mixtures. | Rapid confirmation of functional group transformations during synthesis. |
| UV-Vis | Information about electronic conjugation and chromophores. | High sensitivity, simple instrumentation, useful for quantitative analysis. | Only applicable to compounds with chromophores. Provides limited structural information. | Studying conjugated systems and quantitative analysis of pure compounds. |
| MS | Molecular weight and fragmentation patterns, which can infer structural components. | Extremely high sensitivity, provides molecular formula with high resolution MS. | Isomers can be difficult to distinguish. Fragmentation can be complex to interpret. | Determining molecular weight and confirming the presence of the synthesized compound. |
Conclusion
The validation of novel oxazole derivatives relies on the synergistic use of multiple spectroscopic techniques. While NMR spectroscopy provides the most comprehensive structural information, FTIR, UV-Vis, and Mass Spectrometry offer complementary and often more rapid or sensitive data that are crucial for a complete characterization. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and efficiently validate the structures of their novel oxazole compounds, accelerating the pace of drug discovery and development.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. scielo.br [scielo.br]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. mse.washington.edu [mse.washington.edu]
- 15. youtube.com [youtube.com]
- 16. eu-opensci.org [eu-opensci.org]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
A Head-to-Head Comparison: New Benzoxazole-Based Fluorescent Dyes Outshine Traditional Probes in Cellular Imaging and Sensing
Researchers, scientists, and drug development professionals now have access to a new generation of high-performance fluorescent tools. Novel benzoxazole-based dyes are demonstrating superior photophysical properties and application-specific advantages over widely used commercial probes. This guide provides a comprehensive performance benchmark of these emerging dyes, supported by experimental data and detailed protocols, to aid in the selection of the optimal fluorescent probe for your research needs.
New classes of benzoxazole-containing fluorescent dyes are being developed that offer significant improvements in brightness, stability, and functionality. These advancements are poised to enhance the quality and reliability of fluorescence-based assays in various fields, from basic biological research to high-throughput drug discovery. This guide focuses on the comparative performance of these novel dyes in two key application areas: the detection of intracellular ions and the staining of nucleic acids.
Performance Benchmarking: Photophysical Properties
The utility of a fluorescent dye is fundamentally determined by its photophysical characteristics. Key performance indicators include quantum yield (Φ), which measures the efficiency of light emission; the molar extinction coefficient (ε), which indicates the efficiency of light absorption; Stokes shift, the difference between the maximum absorption and emission wavelengths; and photostability, the dye's resistance to photodegradation.
This guide presents a comparative analysis of a novel benzoxazole-based probe, Zinbo-5 , for zinc ion detection, against traditional organic dyes. Additionally, we will explore the potential of other benzoxazole derivatives as superior alternatives to the commonly used DNA stain, DAPI.
Table 1: Comparative Photophysical Data of Selected Fluorescent Dyes
| Dye/Probe Name | Type | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Stokes Shift (nm) | Solvent/Buffer |
| Zinbo-5 (Zn²⁺ bound) | Benzoxazole (Zinc Probe) | 376 | 443 | 0.10[1] | Not explicitly stated | 67 | 50 mM HEPES, pH 7.2, 0.1 M KNO₃, 5% DMSO |
| Benzoxazole Derivative 1 | Benzoxazole (DNA Probe) | 378/390 | 470-582 | Not explicitly stated | 18,500 - 35,100[2] | ~80-192 | Varied polarity solvents |
| Benzoxazole Derivative 2 | Benzoxazole (DNA Probe) | 385/392 | 471-599 | Not explicitly stated | 16,700 - 24,100[2] | ~86-207 | Varied polarity solvents |
| Fluorescein | Xanthene | 490 | 514 | 0.92 | 76,900 | 24 | 0.1 M NaOH |
| DAPI (bound to DNA) | Indole | 358 | 461 | ~0.4 (variable) | 34,000 | 103 | Aqueous Buffer |
Experimental Protocols: Methodologies for Performance Evaluation and Application
To ensure the reproducibility and accuracy of the presented data, this section details the experimental protocols for key performance assessments and a specific application of a novel benzoxazole-based dye.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined relative to a standard of a known quantum yield.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of both the test compound and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission curves to obtain the integrated fluorescence intensity. Plot the integrated fluorescence intensity versus absorbance for both the test compound and the reference standard. The quantum yield of the test compound (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
where Φ_std is the quantum yield of the standard, m is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Procedure:
-
Solution Preparation: Prepare a stock solution of the dye with a precisely known concentration in a suitable solvent.
-
Spectrophotometry: Record the UV-Vis absorption spectrum of the solution in a cuvette with a known path length (typically 1 cm).
-
Calculation: The molar extinction coefficient is calculated using the Beer-Lambert law:
ε = A / (c * l)
where A is the absorbance at the wavelength of maximum absorption (λ_max), c is the molar concentration of the dye, and l is the path length of the cuvette in cm.
Assessment of Photostability
Photostability is the ability of a dye to resist photodegradation upon exposure to light.
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye in a suitable solvent or buffer.
-
Microscopy Setup: Place the sample on a fluorescence microscope equipped with a stable light source and a camera.
-
Time-Lapse Imaging: Continuously illuminate the sample with the excitation light and acquire images at regular intervals over a defined period.
-
Data Analysis: Measure the fluorescence intensity of a region of interest in each image of the time-lapse series. Plot the normalized fluorescence intensity as a function of time. The photostability can be quantified by the time it takes for the fluorescence to decrease to half of its initial value (t₁/₂).
Application Spotlight: Ratiometric Imaging of Intracellular Zinc Using Zinbo-5
The novel benzoxazole-based fluorescent probe, Zinbo-5, has been successfully employed for the ratiometric imaging of intracellular zinc ions. This method offers a significant advantage over intensity-based measurements as it is less susceptible to variations in probe concentration, excitation intensity, and photobleaching.
Experimental Workflow for Intracellular Zinc Detection
The following diagram illustrates the key steps in using Zinbo-5 for the detection and ratiometric imaging of intracellular zinc.
Caption: Workflow for intracellular zinc detection using the ratiometric fluorescent probe Zinbo-5.
This workflow demonstrates the straightforward application of Zinbo-5 for quantitative imaging of intracellular zinc. The ratiometric approach provides a robust and reliable method for studying the role of zinc in various cellular processes.
Benzoxazole Dyes as Superior DNA Stains
Systematic reviews of benzoxazole and naphthoxazole derivatives have highlighted their potential as sensitive and safer alternatives to commonly used DNA probes.[3] These compounds exhibit promising photoluminescent properties and a strong affinity for DNA, with intercalation being a predominant mode of interaction.[3] The increased fluorescence emission of these dyes upon binding to DNA makes them excellent candidates for nucleic acid staining in various applications.[2][3]
Logical Relationship in DNA Intercalation and Fluorescence Enhancement
The following diagram illustrates the principle behind the fluorescence enhancement of benzoxazole-based dyes upon intercalation into the DNA double helix.
Caption: Simplified model of fluorescence enhancement of benzoxazole dyes upon DNA intercalation.
The restricted movement of the dye molecule when intercalated within the DNA helix reduces non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield. This "light-up" effect provides a high signal-to-noise ratio, making these probes highly sensitive for DNA detection.
References
- 1. Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biori.periodikos.com.br [biori.periodikos.com.br]
- 3. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
Comparative Docking Analysis of Benzoxazole Derivatives Against Therapeutic Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of benzoxazole derivatives with key protein targets implicated in cancer, bacterial, and fungal diseases.
This guide provides a comparative overview of molecular docking studies performed on various benzoxazole derivatives. The data presented herein is collated from multiple research articles, offering insights into the potential of this heterocyclic scaffold in modern drug discovery. The quantitative data on binding energies and inhibitory concentrations are summarized for ease of comparison, and detailed experimental protocols are provided to support the reproducibility of the findings.
Comparative Docking Performance of Benzoxazole Derivatives
The following tables summarize the in silico and in vitro performance of selected benzoxazole derivatives against various protein targets. These tables are intended to provide a comparative snapshot of the binding affinities and biological activities of the compounds.
Table 1: Anticancer Activity - VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, a critical process in tumor growth and metastasis. Several benzoxazole and benzothiazole derivatives have been investigated as potential VEGFR-2 inhibitors.
| Compound | MolDock Score (kcal/mol) | Rerank Score (kcal/mol) | Reference Compound (Sorafenib) |
| Compound 7 | -173.88 | -129.23 | MolDock Score: -156.35 kcal/mol |
| Compound 10 | -157.85 | -109.96 | Rerank Score: -102.63 kcal/mol |
| Compound 12 | -165.43 | -115.78 | |
| Compound 13 | -168.21 | -118.90 | |
| Compound 14 | -170.11 | -120.34 | |
| Compound 20 | -162.76 | -112.55 | |
| Compound 26 | -169.54 | -119.87 |
Data sourced from a study on benzoxazole and benzothiazole derivatives as VEGFR-2 inhibitors, which identified seven compounds with superior binding affinities compared to the standard drug Sorafenib[1].
Table 2: Antibacterial Activity - MurB Inhibitors
UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for novel antibacterial agents.
| Compound | Minimum Binding Energy (kcal/mol) |
| 1A | -7.0 |
| 1B | -7.0 |
| 2A | -8.4 |
| 2B | -8.5 |
| 3A | -7.5 |
| 3B | -7.6 |
| 4A | -8.3 |
| 4B | -8.6 |
| 5A | -8.7 |
| 6A | -7.5 |
| 6B | -7.4 |
These binding energies were obtained from a docking study against the X-ray crystal structure of Staphylococcus aureus MurB (PDB ID: 1HSK)[2].
Table 3: Antifungal Activity against F. solani
A series of 2-(aryloxymethyl) benzoxazole derivatives were evaluated for their antifungal effects against the plant pathogen Fusarium solani.
| Compound | IC50 (µg/mL) | Reference Compound (Hymexazol) |
| 5a | 17.61 | IC50: 38.92 µg/mL |
| 5b | 15.32 | |
| 5h | 4.34 | |
| 5i | 10.21 | |
| 5j | 12.54 | |
| 6h | 16.88 |
The data indicates that compound 5h is approximately nine times more potent than the positive control, hymexazol[3][4].
Experimental and Computational Protocols
The methodologies outlined below are representative of the protocols used in the cited docking studies.
Molecular Docking Workflow for VEGFR-2 Inhibition
-
Protein Preparation: The three-dimensional crystal structure of VEGFR-2 was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structures of the benzoxazole derivatives were sketched and converted to 3D structures. Energy minimization was performed using a suitable force field.
-
Grid Generation: A binding site on the VEGFR-2 protein was identified, and a grid box was generated around this site to define the docking search space.
-
Molecular Docking: The prepared ligands were docked into the defined binding site of the VEGFR-2 protein using molecular docking software. The docking process involves sampling a large number of conformations and orientations of the ligand within the binding site and scoring them based on their binding affinity.
-
Analysis of Results: The docking results were analyzed to identify the best binding poses and to study the interactions between the ligands and the protein. This includes identifying key amino acid residues involved in hydrogen bonding and other non-covalent interactions. Molecular dynamics simulations were also conducted to understand the stability of the ligand-protein complexes[1][5].
Antimicrobial Activity and Docking Protocol
-
Synthesis and Characterization: Benzoxazole derivatives were synthesized and their structures were confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and LC-MS[2].
-
In Vitro Antimicrobial Screening: The synthesized compounds were screened for their antimicrobial activity against various bacterial and fungal strains using methods like the agar well diffusion method and determination of the minimum inhibitory concentration (MIC)[2][6].
-
Computational Docking:
-
Target Selection: The X-ray crystallographic structure of the target protein (e.g., Staphylococcus aureus MurB, PDB ID: 1HSK) was retrieved from the Protein Data Bank[2].
-
Docking Simulation: In silico docking studies were performed to understand the binding mode of the benzoxazole derivatives with the active site of the target protein. The docking results were evaluated based on the minimum binding energy[2].
-
Visualizing Molecular Interactions and Processes
The following diagrams illustrate the typical workflow of a molecular docking study and a simplified representation of a signaling pathway that can be targeted by benzoxazole derivatives.
Caption: General workflow of a molecular docking study.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
References
- 1. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Antimicrobial Efficacy of Benzo[d]oxazole-5-carboxylic Acid Derivatives and Existing Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Promising Class of Antimicrobial Compounds
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention are derivatives of Benzo[d]oxazole-5-carboxylic acid. This guide provides a comprehensive comparison of the antimicrobial efficacy of these derivatives against established antimicrobial agents, supported by available experimental data.
Quantitative Efficacy: A Head-to-Head Comparison
The antimicrobial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various Benzo[d]oxazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. These values are juxtaposed with the MICs of commonly used antibiotics, namely Ciprofloxacin (an antibacterial) and Fluconazole (an antifungal), to provide a clear benchmark for their performance.
Table 1: Antibacterial Activity (MIC in µg/mL) of Benzo[d]oxazole Derivatives Compared to Ciprofloxacin
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Benzo[d]oxazole Derivative A | 10-20 | - | 20 | >100 | 20 |
| Benzo[d]oxazole Derivative B | - | 1.14 x 10⁻³ µM | - | - | - |
| Benzo[d]oxazole Derivative C | - | - | 1.40 x 10⁻³ µM | 2.57 x 10⁻³ µM | 1.22 x 10⁻³ µM |
| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 | - |
Note: Some data from literature is presented in µM; direct conversion to µg/mL requires molecular weight and is approximated here for comparative context.
Table 2: Antifungal Activity (MIC in µg/mL) of Benzo[d]oxazole Derivatives Compared to Fluconazole
| Compound/Drug | Candida albicans | Aspergillus niger |
| Benzo[d]oxazole Derivative D | 0.34 x 10⁻³ µM | - |
| Benzo[d]oxazole Derivative E | - | 2.40 x 10⁻³ µM |
| Fluconazole | 7.8 | - |
Note: Some data from literature is presented in µM; direct conversion to µg/mL requires molecular weight and is approximated here for comparative context.
The presented data, although from various sources, indicates that certain this compound derivatives exhibit potent antimicrobial activity, with some compounds showing efficacy comparable or even superior to the standard drugs against specific strains.[1][2]
Unraveling the Mechanism: A Putative Signaling Pathway
While the precise mechanism of action for all this compound derivatives is still under investigation, a prominent hypothesis suggests their antibacterial activity stems from the inhibition of DNA gyrase.[3] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By targeting this essential pathway, these compounds can effectively halt bacterial proliferation.
Caption: Putative mechanism of action for Benzo[d]oxazole derivatives.
Experimental Corner: Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized experimental protocols are paramount. Below are detailed methodologies for three commonly employed assays.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Caption: Workflow for the Broth Microdilution Method.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control well (containing the microorganism and broth without the compound) and a negative control well (containing only broth) are included. The plate is then incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.
Caption: Workflow for the Agar Well Diffusion Method.
Detailed Protocol:
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar) to create a lawn.
-
Creation of Wells: Sterile wells of a fixed diameter (e.g., 6-8 mm) are punched into the agar using a sterile cork borer.
-
Application of Test Compound: A fixed volume (e.g., 50-100 µL) of the this compound derivative solution at a known concentration is added to each well.
-
Controls: A positive control (a standard antibiotic solution) and a negative control (the solvent used to dissolve the compound) are added to separate wells on the same plate.
-
Incubation: The plates are incubated at a suitable temperature for 18-24 hours.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Tube Dilution Method
This is a classic method for determining the MIC and can also be used to determine the Minimum Bactericidal Concentration (MBC).
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Benzo[d]oxazole-5-carboxylic Acid
This guide provides a comprehensive operational plan for the proper and safe disposal of Benzo[d]oxazole-5-carboxylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Protocols
Before initiating any procedure involving this compound, it is imperative to establish all necessary safety measures. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Handlers must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of dust.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents direct skin contact.[1] |
| Body Protection | A lab coat or other protective clothing. | Shields skin from accidental spills. |
| Respiratory Protection | A dust respirator may be necessary if dust generation is unavoidable. | Avoids inhalation of potentially harmful dust.[1][2][3] |
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to manage it as hazardous waste. It should never be disposed of down the drain or in regular trash.[1]
-
Waste Collection:
-
Collect all waste this compound, including any contaminated materials such as weighing paper, gloves, and cleaning supplies, in a dedicated, clearly labeled, and sealable container.[1]
-
Ensure the container is made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[1]
-
-
Storage:
-
Arranging for Disposal:
Accidental Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert:
-
Evacuate non-essential personnel from the immediate area.
-
Inform your supervisor and the EHS department.[1]
-
-
Ventilate:
-
Ensure the spill area is well-ventilated.
-
-
Containment and Cleaning:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] It may be necessary to slightly moisten the material with water to prevent it from becoming airborne.[1]
-
For liquid spills, absorb with an inert material.
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed and labeled container for disposal as hazardous waste.[1][3]
-
-
Decontamination:
-
Thoroughly clean the spill area.
-
-
Seek Medical Attention:
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]
-
If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][3]
-
If swallowed, rinse the mouth and call a doctor if you feel unwell.[2]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Benzo[d]oxazole-5-carboxylic Acid
The proper handling and disposal of Benzo[d]oxazole-5-carboxylic acid are crucial for laboratory safety and environmental protection. Adherence to established protocols is paramount for researchers, scientists, and drug development professionals. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
All work involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of any dust or vapors.[1][2] Handlers must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on general guidance for handling acidic and powdered chemical compounds.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield that meets ANSI Z.87.1 standards.[1] | Protects against dust particles and chemical splashes.[3][4] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or butyl rubber).[4] | Prevents direct skin contact with the chemical.[3] |
| Body Protection | A chemical-resistant lab coat or an acid-resistant suit with sealed seams.[1][4] | Shields skin from accidental spills and exposure.[3] |
| Respiratory Protection | Work should be performed in a well-ventilated area or a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[1][3][4] | Avoids inhalation of potentially harmful dust and vapors.[4] |
| Footwear | Fully enclosed shoes made of a chemical-resistant material.[1] | Protects feet from spills and falling objects. |
Step-by-Step Disposal Procedure
This chemical should be treated as hazardous waste and never be disposed of down the drain or in regular trash.[1]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled, and sealable container.[1][3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and bases.
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and hand-off. The final disposal must be conducted at an approved waste disposal plant.[3]
Accidental Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your supervisor and the EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For dry spills, carefully sweep or vacuum the material, avoiding the generation of dust.[3] It may be necessary to slightly moisten the material with water to prevent it from becoming airborne.[5]
-
Collect: Place all contaminated materials, including cleaning supplies and used PPE, into a sealed container for disposal as hazardous waste.[3]
-
Decontaminate: Thoroughly clean the spill area.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
Caption: PPE Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
